Product packaging for 1H,1H-Perfluoropentylamine(Cat. No.:CAS No. 355-27-1)

1H,1H-Perfluoropentylamine

Cat. No.: B1350127
CAS No.: 355-27-1
M. Wt: 249.08 g/mol
InChI Key: SUNUNYBGDFIAME-UHFFFAOYSA-N
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Description

1H,1H-Perfluoropentylamine is a useful research compound. Its molecular formula is C5H4F9N and its molecular weight is 249.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F9N B1350127 1H,1H-Perfluoropentylamine CAS No. 355-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F9N/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUNYBGDFIAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377826
Record name 1H,1H-Perfluoropentylamine
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Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-27-1
Record name 2,2,3,3,4,4,5,5,5-Nonafluoro-1-pentanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,1H-Perfluoropentylamine
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Record name 1H,1H-Nonafluoropentylamine
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Foundational & Exploratory

An In-depth Technical Guide to 1H,1H-Perfluoropentylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Key Fluorinated Building Block

1H,1H-Perfluoropentylamine, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine, is a fluorinated organic compound that holds significant interest for researchers, scientists, and professionals in the field of drug development. Its unique properties, derived from the presence of a perfluorinated carbon chain, make it a valuable building block in the synthesis of novel chemical entities with potentially enhanced pharmacological profiles. The strategic incorporation of fluorine into drug candidates can markedly influence their metabolic stability, membrane permeability, and binding affinity, making fluorinated amines like this compound a key area of investigation in medicinal chemistry.[1][2][3]

This technical guide provides a comprehensive overview of the core properties, and characteristics of this compound, including its physicochemical data, safety and handling protocols, and a discussion of its potential applications in drug discovery.

Core Properties and Characteristics

This compound is a primary amine with a five-carbon chain where nine hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts distinct chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 355-27-1[4]
Molecular Formula C₅H₄F₉N[4]
Molecular Weight 249.08 g/mol [4]
Boiling Point 87 °C[5]
Density 1.519 g/cm³ (at 20 °C)[5]
Flash Point 20.0 ± 18.0 °C[5]

Synthesis and Purification

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, general methodologies for the preparation of fluorinated amines can be adapted. These methods often involve the reduction of a corresponding fluorinated nitrile or amide.

General Synthesis Approach: Reductive Amination

A common strategy for synthesizing primary amines is through reductive amination of aldehydes or ketones.[6][7] In the context of this compound, this would likely involve the reduction of a perfluorinated aldehyde or ketone precursor.

Synthesis_Workflow Precursor Perfluorinated Aldehyde/Ketone Imine Imine Intermediate Precursor->Imine + Ammonia Product This compound Imine->Product + Reducing Agent Ammonia Ammonia Reducing_Agent Reducing Agent (e.g., NaBH₃CN)

Fig. 1: Generalized workflow for the synthesis of a primary amine via reductive amination.
Purification of Fluorinated Amines

Purification of fluorinated amines often presents challenges due to their unique physical properties. Standard chromatographic techniques may require optimization. One common approach involves the following steps:

  • Acid-Base Extraction: The amine can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic organic impurities by extraction with an organic solvent.

  • Basification: The aqueous layer is then treated with a base to regenerate the free amine.

  • Extraction: The free amine is extracted back into an organic solvent.

  • Drying and Concentration: The organic layer is dried over a drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.[4]

For amines that are sensitive to acid, protection of the amine group (e.g., as a Boc-carbamate) prior to purification by column chromatography can be an effective strategy. The protecting group can then be removed to yield the pure amine.[4]

Spectroscopic Analysis

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to be relatively simple. The protons on the carbon adjacent to the nitrogen (the α-carbon) will be the most deshielded and will likely appear as a multiplet due to coupling with the adjacent CF₂ group. The protons of the amine group itself may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[3][5][8][9][10]

13C NMR Spectroscopy

The 13C NMR spectrum of fluorinated compounds can be complex due to carbon-fluorine coupling.[11][12][13][14] The carbon atoms bonded to fluorine will exhibit splitting, with the magnitude of the coupling constant (¹JCF) being quite large. The carbon attached to the nitrogen will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by N-H stretching vibrations, which typically appear as two bands in the region of 3300-3500 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations, as well as strong C-F stretching absorptions, which are expected in the fingerprint region.[15][16]

Mass Spectrometry

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small fluorine-containing fragments and cleavage of the carbon-carbon bonds.[17][18][19]

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Information for this compound

Hazard StatementDescription
H225 Highly flammable liquid and vapor
H314 Causes severe skin burns and eye damage
H318 Causes serious eye damage

Source: PubChem CID 2769669[20]

Experimental Handling Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Handling_Protocol cluster_PPE Personal Protective Equipment (PPE) cluster_Handling Handling Procedures cluster_Storage Storage cluster_Disposal Disposal Goggles Chemical Safety Goggles Gloves Chemically Resistant Gloves Goggles->Gloves Coat Lab Coat Gloves->Coat Fume_Hood Work in a well-ventilated fume hood Coat->Fume_Hood Ignition Avoid sources of ignition Fume_Hood->Ignition Contact Avoid contact with skin and eyes Ignition->Contact Store_Cool Store in a cool, dry, well-ventilated area Contact->Store_Cool Tightly_Closed Keep container tightly closed Store_Cool->Tightly_Closed Waste Dispose of as hazardous waste according to local regulations Tightly_Closed->Waste End End Handling Waste->End Start Start Handling Start->Goggles

Fig. 2: Logical flow for the safe handling of this compound.

Applications in Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][21] Fluorinated building blocks like this compound are valuable for this purpose.

Improving Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[22][23] By strategically placing a perfluorinated moiety, the metabolic stability of a drug candidate can be significantly increased, leading to a longer half-life in the body.

Enhancing Membrane Permeability

The lipophilicity of a molecule is a key determinant of its ability to cross cell membranes. The introduction of fluorine can increase lipophilicity, which may improve the absorption and distribution of a drug.

Modulating pKa

The strongly electron-withdrawing nature of the perfluoroalkyl group can lower the pKa of a nearby amine. This can be a useful tool for modulating the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

While specific examples of drugs synthesized directly from this compound are not widely reported in the public domain, its potential as a building block for creating novel fluorinated pharmaceuticals is clear. Researchers can utilize its primary amine functionality for further chemical elaboration to construct more complex molecules with desirable drug-like properties.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activity and any associated signaling pathways for this compound. As a short-chain per- and polyfluoroalkyl substance (PFAS), its toxicological profile warrants careful consideration. Some studies on other short-chain PFAS have investigated their potential to interact with various biological pathways, but direct evidence for this compound is not available.[2]

Further research, including in vitro and in vivo studies, is necessary to elucidate the biological effects of this compound.[19][24][25] Such studies would be crucial for assessing its suitability as a building block in drug candidates and for understanding its potential toxicological implications.

Research_Flow Compound This compound In_Vitro In Vitro Studies (e.g., Cytotoxicity, Metabolic Stability) Compound->In_Vitro In_Vivo In Vivo Studies (e.g., Pharmacokinetics, Toxicology) In_Vitro->In_Vivo Pathway_Analysis Signaling Pathway Analysis In_Vivo->Pathway_Analysis Drug_Dev Application in Drug Development Pathway_Analysis->Drug_Dev

Fig. 3: A logical research workflow for evaluating the biological potential of this compound.

Conclusion

This compound is a fluorinated building block with distinct physicochemical properties that make it an attractive component for the synthesis of novel compounds in the field of drug discovery. Its high fluorine content can impart increased metabolic stability and modulate the lipophilicity and pKa of parent molecules. However, the lack of detailed experimental and biological data necessitates further research to fully characterize its potential and ensure its safe and effective use. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the applications of this and similar fluorinated amines.

References

An In-Depth Technical Guide to 1H,1H-Nonafluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H-Nonafluoropentylamine is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a nonafluorobutyl group significantly alters the physicochemical properties of the primary amine, imparting increased lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1H,1H-Nonafluoropentylamine, along with a detailed (though generalized due to lack of specific published data) experimental protocol for its synthesis and characterization.

Chemical Structure and Identification

1H,1H-Nonafluoropentylamine, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine, possesses a five-carbon chain where the four carbons adjacent to the terminal amine are fully fluorinated.

Molecular Structure:

G start Perfluoropentanoyl Chloride step1 Ammonolysis (NH3) start->step1 intermediate1 Perfluoropentanamide step1->intermediate1 step2 Dehydration (P2O5 or SOCl2) intermediate1->step2 intermediate2 Perfluoropentanenitrile step2->intermediate2 step3 Reduction (e.g., LiAlH4 or H2/Catalyst) intermediate2->step3 product 1H,1H-Nonafluoropentylamine step3->product G cluster_0 Physicochemical Properties cluster_1 Potential Pharmacokinetic Improvements cluster_2 Potential Pharmacodynamic Effects Increased\nLipophilicity Increased Lipophilicity Enhanced Membrane\nPermeability Enhanced Membrane Permeability Increased\nLipophilicity->Enhanced Membrane\nPermeability Increased Metabolic\nStability Increased Metabolic Stability Longer Half-life Longer Half-life Increased Metabolic\nStability->Longer Half-life Modulated\npKa Modulated pKa Altered Receptor\nBinding Affinity Altered Receptor Binding Affinity Modulated\npKa->Altered Receptor\nBinding Affinity Improved Oral\nBioavailability Improved Oral Bioavailability Enhanced Membrane\nPermeability->Improved Oral\nBioavailability

1H,1H-Perfluoropentylamine (CAS 355-27-1): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on 1H,1H-Perfluoropentylamine. Due to a lack of detailed research and experimental data in the public domain, this guide cannot provide in-depth experimental protocols, biological activity data, or signaling pathway information for this specific compound.

Introduction

This compound, with the CAS number 355-27-1, is a fluorinated organic compound. Its structure consists of a pentylamine backbone where the hydrogen atoms on the pentyl chain, except for the two on the carbon adjacent to the amino group, have been replaced by fluorine atoms. The presence of a significant number of fluorine atoms imparts unique physicochemical properties to the molecule, a characteristic often exploited in medicinal chemistry and materials science. Fluorinated compounds are of increasing interest in drug development due to their potential to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.

PropertyValueReference
CAS Number 355-27-1N/A
Molecular Formula C₅H₄F₉NN/A
Molecular Weight 249.08 g/mol N/A
Appearance Colorless liquidN/A
Boiling Point 87 °CN/A
Density 1.57 g/mLN/A
Synonyms 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine, 1H,1H-NonafluoropentylamineN/A

Synthesis and Characterization

Synthesis

A conceptual workflow for a potential synthesis route is presented below.

G start 2,2,3,3,4,4,5,5,5-Nonafluoropentanenitrile reaction Reduction Reaction start->reaction Substrate reducing_agent Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) reducing_agent->reaction Reagent purification Purification (e.g., Distillation) reaction->purification Crude Product product This compound purification->product Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

Specific experimental protocols for the analytical characterization of this compound are not detailed in the available literature. However, standard analytical techniques for small organic molecules would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the -CH₂- and -NH₂ protons. The signal for the -CH₂- protons would likely be a triplet due to coupling with the adjacent -CF₂- group. The chemical shift and coupling constants would provide confirmation of the structure.

  • ¹⁹F NMR: The fluorine NMR spectrum would be complex, with multiple signals corresponding to the different fluorine environments in the perfluorinated chain. This would be a key technique for confirming the fluorine substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the five carbon atoms, with their chemical shifts influenced by the attached fluorine and nitrogen atoms.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be a suitable technique for assessing the purity of this compound and confirming its molecular weight. A general workflow for GC-MS analysis is outlined below.

G sample_prep Sample Preparation (Dissolution in a suitable solvent) gc_injection Injection into GC sample_prep->gc_injection gc_separation Separation on GC Column gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis Data Analysis (Mass spectrum and retention time) ms_detection->data_analysis

Caption: General workflow for GC-MS analysis.

Biological Activity and Applications in Drug Development

There is currently no publicly available information regarding the biological activity, mechanism of action, or potential applications of this compound in drug development. Fluorinated amines, in general, are explored for their ability to modulate the properties of bioactive molecules. The introduction of a perfluorinated chain can increase lipophilicity, which may affect membrane permeability and tissue distribution. It can also block sites of metabolism, potentially increasing the half-life of a drug.

Further research would be required to determine if this compound possesses any intrinsic biological activity or if it could serve as a useful building block for the synthesis of novel pharmaceutical compounds.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

  • Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest.

Conclusion

This compound is a fluorinated amine with potential for use as a chemical intermediate or building block. However, a significant lack of published research on this specific compound limits a comprehensive understanding of its synthesis, detailed analytical characteristics, and biological properties. For researchers, scientists, and drug development professionals, this compound represents an under-explored area of chemical space. Future studies are necessary to elucidate its potential applications and to provide the detailed experimental data required for its effective utilization in research and development.

Synthesis of 1H,1H-Perfluoropentylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 1H,1H-Perfluoropentylamine, a valuable fluorinated building block in pharmaceutical and materials science research. The synthesis predominantly proceeds through the reduction of the corresponding perfluorinated nitrile. This document outlines the key reaction, experimental protocols, and relevant data.

Overview of the Synthetic Route

The most common and direct method for the synthesis of this compound is the reduction of nonafluoropentanenitrile. This transformation can be effectively achieved using powerful reducing agents, with Lithium Aluminum Hydride (LiAlH₄) being a prominent example. The overall reaction is depicted below:

Reaction Scheme:

C₄F₉CN + [H] → C₄F₉CH₂NH₂

Nonafluoropentanenitrile → this compound

This reduction converts the nitrile functional group (-C≡N) into a primary amine (-CH₂NH₂). Alternative methods, such as catalytic hydrogenation, can also be employed for the reduction of nitriles to amines.[1][2]

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound via the reduction of nonafluoropentanenitrile. Two primary methods, Lithium Aluminum Hydride reduction and catalytic hydrogenation, are presented.

Reduction of Nonafluoropentanenitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from standard procedures for the reduction of nitriles with LiAlH₄.[3][4][5]

Materials and Equipment:

  • Nonafluoropentanenitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Apparatus for distillation

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with a dry, inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of a molar excess of Lithium Aluminum Hydride (typically 1.5 to 2 equivalents) in anhydrous diethyl ether or THF is carefully prepared in the reaction flask under an inert atmosphere.

  • Addition of Nitrile: A solution of nonafluoropentanenitrile in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. To control the exothermic reaction, the flask may be cooled in an ice bath.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS if applicable).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure, often referred to as the Fieser workup, is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.[6]

  • Workup and Isolation: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by distillation.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Logical Workflow for LiAlH₄ Reduction:

Figure 1. Workflow for the synthesis of this compound via LiAlH₄ reduction.
Catalytic Hydrogenation of Nonafluoropentanenitrile

Catalytic hydrogenation offers a scalable and often safer alternative to metal hydride reductions.[1][2][7]

Materials and Equipment:

  • Nonafluoropentanenitrile

  • Hydrogen gas

  • Catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C), or a Cobalt-based catalyst)

  • Solvent (e.g., ethanol, methanol, or tetrahydrofuran)

  • High-pressure autoclave or a hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: The nonafluoropentanenitrile, solvent, and the hydrogenation catalyst are placed in a high-pressure autoclave.

  • Hydrogenation: The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is then heated to the appropriate temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen.

  • Workup and Isolation: After the reaction is complete, the autoclave is cooled, and the excess hydrogen is carefully vented. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Signaling Pathway for Catalytic Hydrogenation:

Catalytic_Hydrogenation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Nitrile Nonafluoropentanenitrile Autoclave High-Pressure Autoclave Nitrile->Autoclave H2 Hydrogen Gas H2->Autoclave Catalyst Heterogeneous Catalyst (e.g., Raney Ni, Pd/C) Catalyst->Autoclave Heat_Pressure Heat and Pressure Autoclave->Heat_Pressure Solvent Solvent (e.g., Ethanol) Solvent->Autoclave Filter Catalyst Filtration Heat_Pressure->Filter Distill_Solvent Solvent Removal Filter->Distill_Solvent Distill_Product Fractional Distillation Distill_Solvent->Distill_Product Product This compound Distill_Product->Product

Figure 2. Process flow for the catalytic hydrogenation of nonafluoropentanenitrile.

Quantitative Data

ParameterLiAlH₄ ReductionCatalytic Hydrogenation
Starting Material NonafluoropentanenitrileNonafluoropentanenitrile
Primary Reagent Lithium Aluminum HydrideHydrogen Gas
Typical Catalyst N/ARaney Nickel, Pd/C, Co-based
Typical Solvent Anhydrous Diethyl Ether, THFEthanol, Methanol
Reaction Temp. 0 °C to RefluxElevated Temperature
Reaction Pressure AtmosphericHigh Pressure
Reported Yields Good to ExcellentGood to Excellent

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under high pressure and should only be conducted in a properly designed and shielded high-pressure reactor by trained personnel.

  • Fluorinated Compounds: Perfluorinated compounds should be handled with care in a well-ventilated fume hood. While this compound itself is not extensively studied for its toxicity, caution should be exercised as with all fluorinated materials.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

Spectroscopic Profile of 1H,1H-Perfluoropentylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H,1H-Perfluoropentylamine, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data and representative spectroscopic characteristics based on analogous fluorinated amines. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to generate their own data.

Chemical Structure and Properties

  • IUPAC Name: 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine[1]

  • Synonyms: this compound, 1H,1H-Nonafluoropentylamine[1]

  • Molecular Formula: C₅H₄F₉N[1]

  • Molecular Weight: 249.08 g/mol [1]

  • CAS Number: 355-27-1[1]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the predicted mass spectral data is summarized below.

Adduct IonPredicted m/z
[M+H]⁺250.02728
[M+Na]⁺272.00922
[M-H]⁻248.01272
[M]⁺249.01945
Data sourced from PubChem predictions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed structural information.

Expected ¹H NMR Spectral Data:

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
-CH₂-Triplet~3.0 - 3.5J(H-F) ≈ 10-15 Hz
-NH₂Broad Singlet~1.5 - 2.5-

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)
-CH₂-~40 - 50
-CF₂-~110 - 125 (multiple signals expected)
-CF₃~115 - 125

Expected ¹⁹F NMR Spectral Data:

Fluorine GroupExpected Chemical Shift (δ, ppm, relative to CFCl₃)
-CF₂- (alpha to CH₂)~ -120 to -130
-CF₂- (beta to CH₂)~ -125 to -135
-CF₂- (gamma to CH₂)~ -120 to -130
-CF₃~ -80 to -85
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
N-HStretch (asymmetric & symmetric)3400 - 3250Medium
C-HStretch2960 - 2850Medium
N-HBend (scissoring)1650 - 1580Medium
C-FStretch1350 - 1100Strong, Broad
C-NStretch1250 - 1020Medium
Characteristic absorption ranges for amines and fluorinated compounds.[3][4][5]

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for fluorinated amines like this compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference compound (e.g., CFCl₃) for ¹⁹F NMR, if not using the solvent signal as a reference.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-250 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: -250 to 0 ppm (or a wider range if necessary).

  • Number of Scans: 64-256.

  • Relaxation Delay (d1): 1-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard or solvent peak.

  • Integrate the signals for quantitative analysis.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

Sample Preparation (Thin Film - for volatile liquids):

  • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Sample Preparation (for ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to promote ionization.

Direct Infusion Analysis:

  • Introduce the diluted sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

LC-MS Analysis (for mixture analysis or to improve signal):

  • Inject the diluted sample onto a suitable liquid chromatography column (e.g., a C18 column).

  • Elute the compound using an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • The eluent is directly introduced into the mass spectrometer's ion source.

Data Acquisition and Processing:

  • Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.

  • For high-resolution MS, perform internal or external calibration to ensure high mass accuracy.

  • Process the raw data to identify the molecular ion and any characteristic fragment ions. Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution IR FTIR Spectrometer Sample->IR Dilution Dilution for MS Analysis Dissolution->Dilution NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS Mass Spectrometer (ESI or EI) Dilution->MS ProcessNMR Fourier Transform Phase & Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction Peak Picking IR->ProcessIR ProcessMS Mass Calibration Peak Identification MS->ProcessMS Interpretation Structural Elucidation & Confirmation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis, from sample preparation to data acquisition and final structural interpretation.

References

In-Depth Technical Guide on the Thermal Stability of 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated thermal stability of 1H,1H-Perfluoropentylamine and the established methodologies for its analysis. It is important to note that, at the time of publication, specific experimental data on the thermal decomposition of this compound is not publicly available. Therefore, this guide draws upon data from structurally similar perfluorinated compounds and computational studies to infer its likely thermal behavior and decomposition pathways.

Introduction

This compound (C₅H₄F₉N) is a fluorinated organic compound of interest in various scientific and industrial applications, including as a potential intermediate in the synthesis of novel pharmaceutical compounds and specialty materials. The strategic placement of a perfluorinated alkyl chain imparts unique physicochemical properties, such as chemical inertness and altered basicity of the amine group. A critical aspect of its utility and safety profile is its thermal stability, which dictates its behavior under elevated temperatures during synthesis, purification, storage, and application. This guide provides a detailed examination of the factors influencing the thermal stability of this compound and the standard experimental protocols for its evaluation.

Inferred Thermal Stability Profile

The thermal stability of per- and polyfluoroalkyl substances (PFAS) is primarily attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond. However, the overall stability of a molecule like this compound is determined by the weakest bond within its structure. Computational studies on related perfluorinated compounds, such as perfluoroalkyl carboxylic acids (PFCAs), have shown that carbon-carbon (C-C) bonds are generally weaker than C-F bonds.[1][2] Therefore, the initial thermal decomposition of this compound is anticipated to initiate through the cleavage of a C-C bond in the perfluorinated tail or the C-N bond.

While specific decomposition temperatures are unavailable, it is expected that this compound will exhibit high thermal stability, likely decomposing at temperatures well above those of its non-fluorinated counterparts.

Hypothetical Quantitative Thermal Analysis Data

The following table summarizes the type of quantitative data that would be obtained from standard thermal analysis techniques. The values presented are hypothetical and serve to illustrate the data structure.

ParameterValueTechniqueConditions
Onset of Decomposition (T_onset) > 300 °C (estimated)Thermogravimetric Analysis (TGA)Nitrogen atmosphere, 10 °C/min
Temperature of Maximum Decomposition Rate (T_max) Not AvailableThermogravimetric Analysis (TGA)Nitrogen atmosphere, 10 °C/min
Endothermic/Exothermic Transitions Not AvailableDifferential Scanning Calorimetry (DSC)Nitrogen atmosphere, 10 °C/min
Mass Loss at T_max Not AvailableThermogravimetric Analysis (TGA)Nitrogen atmosphere, 10 °C/min

Experimental Protocols for Thermal Stability Assessment

The following sections detail the standard experimental methodologies that would be employed to determine the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled inert atmosphere, typically nitrogen or argon, with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate, commonly 10 °C/min.

  • Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass percent versus temperature). The first derivative of this curve (DTG) is often plotted to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To detect endothermic or exothermic transitions, such as melting, boiling, and decomposition, by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: A controlled inert atmosphere, such as nitrogen, is maintained at a steady flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample and reference pans are heated from ambient temperature to a point beyond any expected transitions at a controlled, linear rate, typically 10 °C/min.

  • Data Collection: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (like melting or boiling) result in a downward peak, while exothermic events (like decomposition) produce an upward peak in the DSC thermogram.

Visualizing Methodologies and Pathways

Experimental Workflow for Thermal Analysis

The logical sequence of experiments to characterize the thermal stability of a compound like this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_gas_analysis Evolved Gas Analysis cluster_interpretation Data Interpretation prep Purified 1H,1H- Perfluoropentylamine tga Thermogravimetric Analysis (TGA) prep->tga dsc Differential Scanning Calorimetry (DSC) prep->dsc tga_ms TGA coupled with Mass Spectrometry (TGA-MS) tga->tga_ms tga_ftir TGA coupled with FTIR Spectroscopy (TGA-FTIR) tga->tga_ftir decomp_temp Determine Onset of Decomposition tga->decomp_temp dsc->decomp_temp gas_id Identify Gaseous Decomposition Products tga_ms->gas_id tga_ftir->gas_id pathway Propose Decomposition Pathway decomp_temp->pathway gas_id->pathway

Hypothetical experimental workflow for thermal analysis.
Hypothetical Thermal Decomposition Pathway

Based on computational studies of similar perfluorinated molecules, a plausible decomposition pathway for this compound would likely involve initial homolytic cleavage of a C-C bond, leading to the formation of radical species. These radicals can then undergo further fragmentation.

G cluster_radicals Initial Radical Formation cluster_products Potential Decomposition Products parent This compound (C₄F₉CH₂NH₂) rad1 •C₄F₉ + •CH₂NH₂ parent->rad1 C-C Cleavage rad2 C₄F₉CH₂• + •NH₂ parent->rad2 C-N Cleavage prod1 Perfluoroalkenes (e.g., C₄F₈) rad1->prod1 prod4 Shorter-chain perfluorinated fragments rad1->prod4 prod2 HF rad2->prod2 prod3 Nitrogen oxides (in presence of air) rad2->prod3

A simplified, hypothetical decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a robust understanding of the thermal behavior of analogous perfluorinated compounds allows for a strong inferential analysis. The dominant C-F bonds suggest high intrinsic stability, with decomposition likely initiated by the cleavage of the less stable C-C or C-N bonds at elevated temperatures. The experimental protocols and analytical workflows detailed in this guide provide a clear roadmap for the empirical determination of its thermal properties. Such data will be invaluable for ensuring the safe and effective application of this compound in research and development.

References

An In-depth Technical Guide on the Solubility of 1H,1H-Perfluoropentylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H-Perfluoropentylamine (CAS 355-27-1), a fluorinated amine of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for its solubility, qualitative solubility predictions, and a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound, also known as 1H,1H-nonafluoropentylamine, is a primary amine with a C5 perfluorinated chain. Its chemical structure, characterized by the highly electronegative fluorine atoms, imparts unique physicochemical properties, including chemical inertness and altered basicity compared to its non-fluorinated counterparts. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and biological studies.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound features a polar amine group (-NH2) capable of hydrogen bonding and a nonpolar, lipophobic, and fluorophilic perfluorinated alkyl chain.

  • Polar Solvents: The polar amine group can interact with polar solvents. However, the large, nonpolar perfluorinated tail will hinder solubility in highly polar, protic solvents like water.

  • Nonpolar Solvents: While the perfluorinated chain is nonpolar, it is also highly fluorophilic. This means it has a weak affinity for hydrocarbon-based nonpolar solvents and a stronger affinity for other fluorinated compounds. Therefore, its solubility in common nonpolar organic solvents may be limited.

  • Fluorinated Solvents: It is expected that this compound will exhibit the highest solubility in perfluorinated or highly fluorinated solvents due to favorable fluorous-fluorous interactions.

Generally, amines are soluble in organic solvents such as diethyl ether and dichloromethane.[1] However, the high degree of fluorination in this compound significantly influences this general trend.

Qualitative Solubility Data

In the absence of specific quantitative data, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general principles of solubility for fluorinated compounds and amines.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Fluorinated Perfluorohexane, TrifluorotolueneHigh / Miscible "Like dissolves like" principle; strong fluorous-fluorous interactions between the perfluorinated chains of the solute and solvent.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to High Ethers can act as hydrogen bond acceptors for the amine protons, and the overall polarity is suitable for many amines.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity and are generally good solvents for a wide range of organic compounds, including amines.[1]
Aromatic Toluene, BenzeneLow to Moderate The nonpolar nature of these solvents may have some affinity for the perfluorinated chain, but interactions are generally weaker than with more polar or fluorous solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to Moderate The polarity of ketones may allow for some interaction with the amine group, but the large fluorinated chain will likely limit solubility.
Alcohols Methanol, EthanolLow While the amine group can hydrogen bond with alcohols, the large, non-polar perfluorinated tail is expected to significantly reduce solubility in these protic solvents.
Hydrocarbons Hexane, HeptaneVery Low / Immiscible The lipophobic nature of the perfluorinated chain leads to poor interactions with hydrocarbon solvents.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Moderate The high polarity of these solvents may interact with the amine group, but the fluorinated tail's lack of favorable interactions will be a limiting factor.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (liquid)

  • Selected organic solvent (analytical grade)

  • Small, sealable glass vials (e.g., 2 mL or 4 mL) with PTFE-lined caps

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • Centrifuge (optional)

  • Clean, pre-weighed sample vials for evaporation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealable glass vial. An excess is present when a separate liquid phase of the amine is visible after equilibration.

    • Add a known volume (e.g., 1 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker/water bath and let it stand at the same temperature to allow the undissolved this compound to settle.

    • If necessary, centrifuge the vial at a low speed to facilitate the separation of the two phases.

  • Sampling of the Saturated Solution:

    • Carefully withdraw a known volume (e.g., 0.5 mL) of the clear, saturated supernatant (the solvent layer) using a micropipette. Be cautious not to disturb the undissolved amine layer.

    • Dispense the collected supernatant into a clean, pre-weighed sample vial.

  • Gravimetric Analysis:

    • Record the total weight of the vial containing the supernatant.

    • Evaporate the solvent from the vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

    • Once the solvent is completely evaporated, weigh the vial containing the non-volatile this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the initial volume of the supernatant taken.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A 1. Preparation Add excess this compound to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-48h). A->B C 3. Phase Separation Allow undissolved amine to settle (centrifuge if needed). B->C D 4. Sampling Withdraw a known volume of the clear supernatant. C->D E 5. Gravimetric Analysis Weigh supernatant, evaporate solvent, and weigh residue. D->E F 6. Calculation Determine solubility from the mass of the residue and volume of the sample. E->F

Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility tests using the protocol outlined above.

References

The Amine Group in 1H,1H-Perfluoropentylamine: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the reactivity of the primary amine group in 1H,1H-Perfluoropentylamine (C₅H₄F₉N). The introduction of a long perfluorinated "tail" significantly modulates the chemical properties of the amine, primarily through a potent electron-withdrawing inductive effect. This document consolidates theoretical principles with practical, adaptable experimental protocols for key transformations such as acylation, sulfonylation, and alkylation. Quantitative data is presented to contextualize its reactivity, and graphical workflows are provided to aid in experimental design. This guide is intended to serve as a comprehensive resource for chemists leveraging the unique properties of fluorinated amines in pharmaceutical and materials science applications.

Introduction: The Influence of Fluorination on Amine Reactivity

This compound, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine, is a fluorinated organic compound featuring a C4F9 perfluoroalkyl chain separated from a primary amine by a methylene (-CH₂-) spacer. The presence of nine highly electronegative fluorine atoms creates a strong dipole along the carbon chain, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the nitrogen atom, fundamentally altering its chemical character compared to its non-fluorinated analog, pentylamine.

The primary consequences of this fluorination are:

  • Reduced Basicity and Nucleophilicity: The electron density on the nitrogen atom is significantly decreased, making the lone pair less available for donation to a proton (lower basicity) or an electrophilic carbon (lower nucleophilicity).[1][2]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the perfluorinated chain can shield adjacent C-H bonds from enzymatic oxidation, a valuable property in drug design.

  • Modified Physicochemical Properties: Fluorination increases lipophilicity (in a fluorous sense) while often decreasing aqueous solubility, impacting properties like cell permeability and bioavailability.

Quantitative Analysis of Amine Reactivity

CompoundStructurepKa of Conjugate Acid (pKaH)Relative Basicity
PentylamineCH₃(CH₂)₄NH₂~10.6Standard Aliphatic Amine
This compound CF₃(CF₂)₃CH₂NH₂ ~8.0 - 8.3 (Estimated) Significantly Reduced
2,2,2-TrifluoroethylamineCF₃CH₂NH₂8.3[3]Significantly Reduced
AnilineC₆H₅NH₂4.6[1][4]Weakly Basic

Table 1: Comparison of the basicity of this compound with related amines.

The data clearly illustrates the profound impact of the perfluoroalkyl group. The basicity of this compound is reduced by over two orders of magnitude compared to pentylamine, rendering it a significantly weaker base, though still more basic than aromatic amines like aniline. This reduced basicity directly correlates with reduced nucleophilicity, meaning harsher reaction conditions or more potent activating agents may be required for chemical transformations.[5]

G cluster_factors Influencing Factors cluster_consequences Consequences reactivity Amine Reactivity (Basicity & Nucleophilicity) inductive Strong Inductive Effect (-I) of C4F9 Group steric Steric Hindrance from Bulky C4F9 Group density Decreased Electron Density on Nitrogen inductive->density pulls electron density lone_pair Reduced Lone Pair Availability density->lone_pair reduced_reactivity Lower Reactivity Towards Electrophiles steric->reduced_reactivity hinders approach lone_pair->reduced_reactivity results in

Caption: Factors reducing the reactivity of the amine group.

Key Reactions and Synthetic Utility

Despite its reduced reactivity, the amine group in this compound remains a versatile functional handle for synthesizing a wide array of derivatives.

Acylation (Amide Formation)

The formation of an amide bond is one of the most fundamental reactions of primary amines. Due to the lowered nucleophilicity of this compound, reactions with less reactive carboxylic acid derivatives may be sluggish.

  • With Acyl Chlorides/Anhydrides: These highly electrophilic reagents will react readily, typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl or carboxylic acid byproduct.

  • With Carboxylic Acids (Peptide Coupling): Direct condensation with a carboxylic acid requires an activating agent to convert the hydroxyl group of the acid into a better leaving group. For electron-deficient amines like this compound, stronger coupling reagents are recommended. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) and a base such as 4-dimethylaminopyridine (DMAP) is particularly effective.[6] HATU is another powerful reagent suitable for this purpose.[7]

Sulfonylation (Sulfonamide Formation)

The synthesis of sulfonamides proceeds similarly to acylation, involving the reaction of the amine with a sulfonyl chloride.

Alkylation

N-alkylation of this compound with alkyl halides is feasible but must be carefully controlled.

  • Direct Alkylation: The reaction of the amine with an alkyl halide (e.g., alkyl iodide or bromide) will form a secondary amine. A significant challenge is over-alkylation, where the newly formed secondary amine, which may still be sufficiently nucleophilic, competes with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[9] Using a large excess of the primary amine can help favor mono-alkylation.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of an Amide using an Acyl Chloride

This protocol describes a general method for the acylation of this compound.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Addition of Acyl Chloride: Cool the stirred solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[10]

G start Start dissolve 1. Dissolve Amine (1 eq) & Base (1.2 eq) in Anhydrous DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add 3. Add Acyl Chloride (1.1 eq) Dropwise cool->add react 4. Stir at RT (2-16 h) Monitor by TLC/LC-MS add->react workup 5. Aqueous Work-up (H₂O, EtOAc, HCl, NaHCO₃, Brine) react->workup purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify end End (Pure Amide) purify->end

Caption: Experimental workflow for amide synthesis via acyl chloride.

Protocol 2: Synthesis of a Sulfonamide using a Sulfonyl Chloride

This protocol provides a general procedure for the synthesis of sulfonamides from this compound.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane containing triethylamine (1.5 eq.).

  • Addition of Sulfonyl Chloride: To the stirred solution, add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove base) and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude sulfonamide can be purified by recrystallization or silica gel chromatography.

G start Start dissolve 1. Dissolve Amine (1 eq) & Base (1.5 eq) in DCM start->dissolve add 2. Add Sulfonyl Chloride (1.1 eq) at Room Temperature dissolve->add react 3. Stir at RT or 40-50 °C (4-24 h) Monitor by TLC/LC-MS add->react workup 4. Dilute with EtOAc Wash with 1M HCl & Brine react->workup purify 5. Dry, Concentrate & Purify (Chromatography/Recrystallization) workup->purify end End (Pure Sulfonamide) purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

The amine group in this compound is a functional handle of significant interest, offering a gateway to a diverse range of fluorinated molecules. Its reactivity is dominated by the powerful electron-withdrawing nature of the perfluoroalkyl chain, which markedly reduces its basicity and nucleophilicity. While this necessitates more carefully chosen reaction conditions—often requiring highly electrophilic reagents or potent coupling agents—it does not preclude its effective use in synthesis. By understanding the electronic principles governing its reactivity and employing the appropriate protocols, researchers can successfully incorporate this valuable building block into novel pharmaceuticals, agrochemicals, and advanced materials.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1H,1H-Perfluoropentylamine (CAS 355-27-1), a fluorinated amine utilized in specialized research and development applications. Due to its hazardous properties, a thorough understanding of its characteristics and the implementation of stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine, is a colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 355-27-1
Molecular Formula C5H4F9N
Molecular Weight 249.08 g/mol [1][2]
Synonyms 1H,1H-Nonafluoropentylamine, 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine[1][2]

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature.[3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[2][3]
Flammable liquids2H225: Highly Flammable liquid and vapor.[2]

Table 2: GHS Hazard Classification

To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[4] It may be harmful if ingested or inhaled, and it is irritating to mucous membranes and the upper respiratory tract.[4]

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] An emergency eyewash station and safety shower must be readily accessible.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent any direct contact with the chemical.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and protective clothing. Chemical-resistant boots may also be necessary.[3][4][5]
Respiratory Protection A government-approved respirator should be used if working outside of a fume hood or if there is a risk of vapor inhalation.[5]

Table 3: Personal Protective Equipment (PPE) Recommendations

Storage

Store containers tightly closed in a cool, dry, and well-ventilated place.[4][6] Keep away from incompatible materials. General guidelines suggest segregating acids from bases and oxidizing agents from flammable materials.[6]

Experimental Protocols: Safe Handling Procedures

The following are generalized protocols for handling this compound and are intended to supplement, not replace, institution-specific standard operating procedures (SOPs).

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Dispensing: Carefully open the container within the fume hood. Use appropriate tools (e.g., a pipette or syringe) to transfer the liquid. Avoid splashing.

  • Post-Handling: Tightly seal the container after use. Decontaminate all equipment that came into contact with the chemical. Thoroughly wash hands and any exposed skin with soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[3]

Spill Response Protocol
  • Evacuation and Alerting: In the event of a spill, immediately evacuate the area and alert nearby personnel.

  • Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.[5]

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Table 4: First Aid Procedures

Visual Guides to Safety

The following diagrams illustrate key safety workflows and decision-making processes for handling hazardous chemicals like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards Assess Hazards Review SDS Review SDS Assess Hazards->Review SDS Select PPE Select PPE Review SDS->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Conduct Experiment Conduct Experiment Prepare Work Area->Conduct Experiment In Fume Hood Decontaminate Decontaminate Conduct Experiment->Decontaminate Proper Waste Disposal Proper Waste Disposal Decontaminate->Proper Waste Disposal Store Chemicals Store Chemicals Proper Waste Disposal->Store Chemicals

Caption: General Laboratory Safety Workflow.

G Risk of Splash? Risk of Splash? Risk of Inhalation? Risk of Inhalation? Risk of Splash?->Risk of Inhalation? No Wear Goggles/Face Shield Wear Goggles/Face Shield Risk of Splash?->Wear Goggles/Face Shield Yes Contact with Skin? Contact with Skin? Risk of Inhalation?->Contact with Skin? No Use Respirator Use Respirator Risk of Inhalation?->Use Respirator Yes Wear Gloves/Lab Coat Wear Gloves/Lab Coat Contact with Skin?->Wear Gloves/Lab Coat Yes Proceed with Caution Proceed with Caution Contact with Skin?->Proceed with Caution No

Caption: PPE Selection Flowchart.

G Spill or Exposure Occurs Spill or Exposure Occurs Assess Situation Assess Situation Spill or Exposure Occurs->Assess Situation Minor Spill/Exposure Minor Spill/Exposure Assess Situation->Minor Spill/Exposure Safe to handle Major Spill/Exposure Major Spill/Exposure Assess Situation->Major Spill/Exposure Unsafe Follow First Aid/Spill Protocol Follow First Aid/Spill Protocol Minor Spill/Exposure->Follow First Aid/Spill Protocol Evacuate Area Evacuate Area Major Spill/Exposure->Evacuate Area Decontaminate Area Decontaminate Area Follow First Aid/Spill Protocol->Decontaminate Area Report Incident Report Incident Decontaminate Area->Report Incident Alert Emergency Services Alert Emergency Services Evacuate Area->Alert Emergency Services Alert Emergency Services->Report Incident

Caption: Emergency Response Logic Diagram.

References

Commercial Availability and Technical Profile of 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoropentylamine, with the CAS number 355-27-1, is a fluorinated organic compound characterized by a pentyl chain where all hydrogen atoms, except for those on the first carbon, have been substituted with fluorine. This extensive fluorination imparts unique physicochemical properties to the molecule, making it a subject of interest in various research and development applications, including materials science and potentially as a building block in medicinal chemistry. This technical guide provides an overview of its commercial availability, physicochemical properties, and insights into its experimental applications.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to research and development needs. The compound is typically sold in quantities ranging from grams to kilograms. Pricing can vary significantly based on the supplier, purity, and quantity ordered. For laboratory use, it is generally supplied as a liquid with a purity of 97% or higher.

Table 1: Commercial Suppliers of this compound

SupplierAvailable QuantitiesPurityNotes
Santa Cruz BiotechnologyGram quantities≥98%For proteomics research.[1]
CymitQuimica1g, 5g97.0%Marketed under the Fluorochem brand for lab use only.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDInquire for quantitiesInquire for purityAlso known as 1H,1H-Nonafluoropentylamine.
Oakwood Products, Inc.Inquire for quantitiesInquire for purityListed in their chemical catalog.[2]
Chem960.com1g, 5g99%Available from various listed manufacturers.[3]
Matrix ScientificInquire for quantitiesInquire for purityProvides a detailed Safety Data Sheet.[1]

Physicochemical Properties

The defining characteristic of this compound is its highly fluorinated structure, which significantly influences its physical and chemical properties. The strong carbon-fluorine bonds contribute to its chemical stability.

Table 2: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C5H4F9N[1][4]
Molecular Weight 249.08 g/mol [1][4]
CAS Number 355-27-1[1][4][5]
Appearance Liquid
Boiling Point 87 °C[4]
Density 1.519 ± 0.06 g/cm³ (at 20 °C)[4]
Flash Point 20.0 ± 18.0 °C[4]
Purity Typically ≥97%
InChI Key SUNUNYBGDFIAME-UHFFFAOYSA-N[5]
Synonyms 1H,1H-Nonafluoropentylamine, 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine[1][4][5][6]

Experimental Applications and Protocols

While a comprehensive body of literature dedicated solely to this compound is not extensive, it has been utilized in several specialized research areas.

Synthesis of Fluorinated Synthetic Anion Carriers

A study on fluorinated synthetic anion carriers mentions the use of this compound in a synthetic scheme.[5] Although the detailed protocol for the entire synthesis is extensive, the initial step involving this amine is straightforward.

Experimental Protocol: General Synthesis Step

  • A solution of this compound (e.g., 0.54 g) is prepared.[5]

  • This solution is then reacted with other reagents as part of a larger synthetic pathway to create more complex fluorinated molecules.[5]

Note: The provided reference offers a general scheme, and for a complete, replicable protocol, the full publication should be consulted.

Solid-Phase Synthesis of Peptoids

In the field of peptidomimetics, this compound has been used as a submonomer in the solid-phase synthesis of peptoids. Peptoids are a class of polymers that are structurally similar to peptides but with the side chain attached to the nitrogen atom of the backbone rather than the alpha-carbon. This modification can lead to enhanced proteolytic stability.

One study investigated the synthesis of hexamer oligopeptoids with alternating fluorinated and triethylene glycol submonomers.[7]

Experimental Protocol: Peptoid Synthesis

The synthesis is typically performed on a solid support (e.g., Rink amide resin) using an automated synthesizer. The process involves a two-step monomer addition cycle:

  • Acylation: The free amine on the resin is acylated with bromoacetic acid.

  • Displacement: A primary amine submonomer, such as this compound, is added to displace the bromine, thereby adding a new monomer unit to the chain.

For weakly nucleophilic amines like this compound, the displacement reaction may be slow.[8] One study noted that the addition of silver perchlorate did not improve the reaction rate for this specific amine.[8]

G General Workflow for Solid-Phase Peptoid Synthesis start Start with Resin Support acylation Acylation with Bromoacetic Acid start->acylation washing1 Wash acylation->washing1 displacement Displacement with This compound washing1->displacement washing2 Wash displacement->washing2 repeat Repeat Cycle for Desired Length washing2->repeat repeat->acylation Yes cleavage Cleave Peptoid from Resin repeat->cleavage No end Purified Peptoid cleavage->end G Zebrafish Developmental Toxicity Screening Workflow embryo_collection Zebrafish Embryo Collection (0 hpf) exposure Chemical Exposure (e.g., this compound at various concentrations) embryo_collection->exposure incubation Incubation (e.g., up to 6 dpf) exposure->incubation assessment Morphological and Developmental Assessment incubation->assessment data_analysis Concentration-Response Modeling assessment->data_analysis result Toxicity Profile (e.g., 'Inactive' for this compound) data_analysis->result

References

Methodological & Application

Application Notes and Protocols for Surface Modification using 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in materials science, biomaterials, and drug development, enabling the precise tuning of surface properties to elicit desired biological and chemical responses. The use of fluorinated compounds is a well-established strategy for creating low-energy, hydrophobic, and oleophobic surfaces. 1H,1H-Perfluoropentylamine is a short-chain perfluoroalkylamine that can be employed to impart these properties to a variety of substrates. Its terminal amine group allows for covalent attachment to surfaces possessing complementary functional groups, such as carboxyls or epoxides, forming stable, modified interfaces.

The resulting fluorinated surfaces are characterized by their excellent water and oil repellency, which can significantly reduce non-specific protein adsorption and cellular adhesion.[1] This "bio-inert" characteristic is highly valuable in applications such as medical implants, biosensors, and drug delivery systems, where minimizing biofouling and inflammatory responses is crucial.[2][3] Furthermore, the creation of hydrophobic surfaces is essential in microfluidics and for producing self-cleaning coatings.[4]

These application notes provide detailed protocols for the surface modification of materials using this compound, along with methods for surface characterization and expected performance data based on analogous fluorinated compounds.

Data Presentation: Expected Surface Properties

The following table summarizes the expected quantitative data for surfaces modified with this compound. These values are based on typical results obtained with short-chain perfluoroalkyl compounds and may vary depending on the substrate and the quality of the monolayer.

ParameterUntreated Substrate (e.g., Glass, Silicon)Treated SubstrateCharacterization Technique
Water Contact Angle (WCA)< 30°> 100°Contact Angle Goniometry[5][6]
Surface Free EnergyHigh (~70 mN/m)Low (< 20 mN/m)Contact Angle Goniometry with probe liquids[7]
Elemental Composition (Atomic %)O, Si, CF, C, N, O, SiX-ray Photoelectron Spectroscopy (XPS)[4][8][9]
Surface Roughness (RMS)Sub-nanometerSub-nanometer (for smooth substrates)Atomic Force Microscopy (AFM)

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Surfaces

This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups via amide bond formation.

Materials:

  • Substrate with carboxyl groups (e.g., carboxyl-terminated self-assembled monolayer on gold, or plasma-treated and acrylic acid-grafted polymer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Clean the carboxylated substrate by sonicating in ethanol and DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a solution of 0.4 M EDC and 0.1 M NHS in anhydrous DMF.

    • Immerse the substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Amine Coupling:

    • Prepare a solution of 10 mM this compound in anhydrous DMF.

    • Remove the substrate from the activation solution and rinse briefly with anhydrous DMF.

    • Immediately immerse the activated substrate in the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere.

  • Rinsing and Drying:

    • Remove the substrate from the amine solution.

    • Rinse thoroughly with DMF, followed by ethanol, and finally DI water to remove any unreacted molecules.

    • Dry the modified substrate under a stream of nitrogen.

  • Curing (Optional):

    • For some applications, a post-reaction baking step at 80-100°C for 30 minutes can help to remove residual solvent and stabilize the layer.

Protocol 2: Surface Characterization

A. Water Contact Angle (WCA) Measurement:

  • Place the modified substrate on the stage of a contact angle goniometer.

  • Dispense a 5 µL droplet of DI water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the angle at the three-phase contact line.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Place the modified substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey scan to identify the elements present on the surface. Expect to see peaks for F 1s, C 1s, N 1s, O 1s, and the substrate elements.

  • Acquire high-resolution spectra for the F 1s, C 1s, and N 1s regions to determine the chemical states and confirm the presence of C-F and C-N bonds.

C. Atomic Force Microscopy (AFM):

  • Mount the substrate on an AFM sample puck.

  • Use a silicon nitride cantilever in tapping mode to scan the surface.

  • Acquire topographic images to assess the surface morphology and measure the root-mean-square (RMS) roughness.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_coupling Covalent Coupling cluster_post Post-Treatment cluster_char Characterization sub_clean Substrate Cleaning (Sonication) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry activation Activation of Carboxyl Groups (EDC/NHS) sub_dry->activation coupling Immersion in This compound Solution activation->coupling rinsing Rinsing (DMF, Ethanol, DI Water) coupling->rinsing drying Drying (Nitrogen Stream) rinsing->drying curing Curing (Optional) (Baking) drying->curing wca Contact Angle curing->wca xps XPS curing->xps afm AFM curing->afm logical_relationship cluster_modification Surface Modification cluster_properties Resulting Surface Properties cluster_interaction Biological Interaction cluster_outcome Functional Outcome mod Surface Grafting with This compound properties Low Surface Energy Hydrophobic & Oleophobic mod->properties interaction Reduced Protein Adsorption & Cell Adhesion properties->interaction outcome Improved Biocompatibility Anti-Fouling Surface interaction->outcome

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the surface modification of various substrates using 1H,1H-Perfluoropentylamine to impart hydrophobic (water-repellent) properties. The low surface energy and chemical inertness of the perfluoroalkyl chains make this compound suitable for a range of applications where minimizing water contact is critical, including in pharmaceutical manufacturing, medical device fabrication, and advanced materials science.

The protocols below describe methodologies for creating self-assembled monolayers (SAMs) on substrates, leading to a significant increase in surface hydrophobicity. The underlying principle involves the orientation of the perfluoropentyl groups away from the substrate, creating a low-energy, non-polar interface that repels water.

Data Presentation

The following table summarizes typical performance data for surfaces treated with short-chain perfluoroalkylamines, providing expected water contact angles after modification.

Substrate MaterialDeposition MethodPre-treatment Water Contact Angle (°)Post-treatment Water Contact Angle (°)
Silicon/SilicaSolution-Phase Deposition< 20105 - 115
Glass (Soda-Lime)Solution-Phase Deposition< 20100 - 110
AluminumSolution-Phase Deposition60 - 70110 - 120
Silicon/SilicaVapor-Phase Deposition< 20115 - 125
Glass (Soda-Lime)Vapor-Phase Deposition< 20110 - 120
AluminumVapor-Phase Deposition60 - 70120 - 130

Experimental Protocols

Two primary methods for the application of this compound are detailed below: solution-phase deposition and vapor-phase deposition.

Protocol 1: Solution-Phase Deposition for Self-Assembled Monolayer (SAM) Formation

This protocol is suitable for treating flat or simple-geometry substrates that can be easily immersed in a solution.

Materials:

  • Substrates (e.g., silicon wafers, glass slides, aluminum coupons)

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or a fluorinated solvent)

  • Deionized water

  • Nitrogen gas (high purity)

  • Beakers and sealed containers (e.g., desiccator)

  • Sonicator

  • Hot plate or oven

Procedure:

  • Substrate Preparation:

    • Clean the substrates thoroughly to remove organic and inorganic contaminants. A recommended procedure for silicon or glass is sonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • To ensure a hydroxylated surface for optimal amine reaction, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to UV-Ozone for 15-20 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the activated substrates extensively with deionized water and dry with nitrogen gas.

  • Preparation of Coating Solution:

    • In a clean, dry glass container, prepare a dilute solution of this compound in the chosen anhydrous solvent. A typical concentration ranges from 1 to 5 mM. The optimal concentration may vary depending on the substrate and desired coating density.

  • Self-Assembled Monolayer Formation:

    • Immerse the cleaned and activated substrates in the prepared solution within a sealed container to prevent atmospheric moisture contamination.

    • Allow the self-assembly process to proceed for 2 to 12 hours at room temperature. Longer immersion times can lead to a more ordered monolayer.

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove any non-covalently bonded molecules.

    • Dry the coated substrates with a stream of nitrogen gas.

    • Cure the substrates on a hot plate or in an oven at 100-120°C for 30-60 minutes to promote bonding between the amine group and the substrate surface and to remove residual solvent.

  • Characterization:

    • The hydrophobic properties of the coated substrates can be characterized by measuring the static water contact angle using a goniometer.

    • Surface morphology and monolayer formation can be further analyzed using techniques such as Atomic Force Microscopy (AFM) or X-ray Photoelectron Spectroscopy (XPS).

Protocol 2: Vapor-Phase Deposition

This protocol is advantageous for coating complex geometries or when solvent incompatibility is a concern.

Materials:

  • Substrates

  • This compound

  • Vacuum deposition chamber

  • Heating source for the precursor (e.g., a crucible with a heater)

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean and activate the substrates as described in Protocol 1, Step 1.

    • Place the cleaned substrates inside the vacuum deposition chamber.

  • Vapor Deposition:

    • Place a small amount of this compound in a crucible within the chamber.

    • Evacuate the chamber to a base pressure of < 10⁻³ mbar.

    • Gently heat the crucible containing the this compound to a temperature sufficient to cause sublimation or evaporation (e.g., 50-70°C).

    • Allow the vapor to deposit onto the substrates for a period of 1 to 3 hours. The deposition time and precursor temperature will influence the coating thickness and quality.

  • Post-Deposition Treatment:

    • Turn off the heating source and allow the chamber to cool to room temperature.

    • Vent the chamber with an inert gas, such as nitrogen.

    • Remove the coated substrates.

  • Characterization:

    • Characterize the coated substrates for hydrophobicity and surface properties as described in Protocol 1, Step 5.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_solution Protocol 1: Solution-Phase Deposition cluster_vapor Protocol 2: Vapor-Phase Deposition cluster_char Characterization start Start: Uncoated Substrate cleaning Ultrasonic Cleaning (Acetone, IPA, DI Water) start->cleaning drying1 Nitrogen Drying cleaning->drying1 activation Surface Activation (UV-Ozone or Piranha) drying1->activation rinsing1 DI Water Rinse activation->rinsing1 drying2 Nitrogen Drying rinsing1->drying2 prep_solution Prepare 1-5 mM Solution of This compound drying2->prep_solution place_substrate Place Substrate in Vacuum Chamber drying2->place_substrate immersion Immerse Substrate (2-12 hours) prep_solution->immersion rinsing2 Rinse with Anhydrous Solvent immersion->rinsing2 drying3 Nitrogen Drying rinsing2->drying3 curing Cure at 100-120°C (30-60 min) drying3->curing characterization Contact Angle Measurement AFM, XPS curing->characterization evacuate Evacuate Chamber (< 10⁻³ mbar) place_substrate->evacuate heat_precursor Heat Precursor (50-70°C) evacuate->heat_precursor deposition Deposit Vapor (1-3 hours) heat_precursor->deposition cooldown Cool Down deposition->cooldown cooldown->characterization end End: Hydrophobic Surface characterization->end

Caption: Experimental workflow for creating hydrophobic surfaces.

logical_relationship cluster_components System Components cluster_process Surface Modification Process cluster_result Resulting Surface Properties substrate Substrate (e.g., Silicon, Glass) surface_groups Surface Hydroxyl Groups (-OH) substrate->surface_groups possesses reaction Covalent Bond Formation (Amine-Hydroxyl Reaction) surface_groups->reaction modifier This compound (C₅F₉CH₂NH₂) modifier->reaction assembly Self-Assembly of Perfluoroalkyl Chains reaction->assembly sfe Low Surface Energy assembly->sfe hydrophobicity Hydrophobicity (High Water Contact Angle) sfe->hydrophobicity leads to

Caption: Logical relationship of surface modification.

The Synthetic Utility of 1H,1H-Perfluoropentylamine: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 1H,1H-Perfluoropentylamine, a partially fluorinated amine, presents a unique building block for organic synthesis, offering the potential to introduce the nonafluorobutyl group into a variety of molecular scaffolds. This structural motif is of significant interest to researchers in medicinal chemistry, materials science, and agrochemicals due to the profound effects of fluorine incorporation on the physicochemical and biological properties of molecules. However, a comprehensive review of currently accessible scientific literature and patent databases reveals a notable scarcity of specific, detailed applications and experimental protocols for this particular reagent.

While the broader field of fluorinated compounds is a subject of intense research, with numerous methodologies for their synthesis, the specific use of this compound as a reactive building block is not well-documented in readily available sources. General synthetic strategies involving fluorinated amines suggest its potential utility in the formation of a range of functional groups and heterocyclic systems.

Potential, Yet Undocumented, Applications

Based on the reactivity of primary amines, this compound could theoretically be employed in a variety of organic transformations. These potential applications, while not explicitly detailed in the literature for this specific compound, represent logical extensions of known synthetic methodologies.

1. Amide Synthesis: The most straightforward application of this compound would be in the synthesis of N-(1H,1H-nonafluoropentyl) amides. The reaction with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, would yield amides bearing the highly fluorinated tail. The introduction of this group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

2. Schiff Base Formation: Condensation reactions with aldehydes and ketones could lead to the formation of Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and can also exhibit their own biological activities. The general procedure for Schiff base formation is well-established.

3. Heterocycle Synthesis: Primary amines are crucial starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. This compound could potentially be utilized in the construction of fluorinated pyrazoles, imidazoles, and other ring systems of medicinal and agrochemical interest.

4. Surfactant and Polymer Chemistry: The amphiphilic nature of molecules derived from this compound, possessing a polar amine head and a nonpolar fluorinated tail, suggests potential applications in the synthesis of specialty surfactants. Furthermore, its incorporation into polymer chains could impart unique properties such as hydrophobicity, oleophobicity, and thermal stability.

Future Outlook

The limited availability of specific reaction protocols for this compound suggests that this building block may be underutilized or that its applications are confined to proprietary industrial processes not disclosed in the public domain. There is a clear opportunity for academic and industrial researchers to explore the synthetic potential of this and similar partially fluorinated amines. The development of robust and well-documented protocols for its use would be a valuable addition to the synthetic chemist's toolbox, enabling the creation of novel fluorinated molecules with tailored properties for a range of applications.

Hypothetical Experimental Protocol: Synthesis of a Schiff Base

The following is a generalized, hypothetical protocol for the synthesis of a Schiff base from this compound and a generic aldehyde. It is important to note that this protocol has not been validated and is provided for illustrative purposes only.

Reaction: R-CHO + H₂N-CH₂-(CF₂)₃-CF₃ → R-CH=N-CH₂-(CF₂)₃-CF₃ + H₂O

Procedure:

  • To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene) is added this compound (1.0 - 1.2 eq).

  • A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired Schiff base.

Logical Workflow for Exploring Applications

For researchers interested in exploring the synthetic utility of this compound, a logical workflow would involve systematically investigating its reactivity with various electrophiles.

G cluster_0 Starting Material cluster_1 Reaction Classes cluster_2 Potential Products A This compound B Acylation A->B with R-COCl C Condensation A->C with R-CHO D Annulation A->D with bifunctional electrophiles E Alkylation A->E with R-X F N-(Perfluoropentyl) Amides B->F G Schiff Bases C->G H N-Heterocycles D->H I Secondary/Tertiary Amines E->I

Caption: A logical workflow for investigating the synthetic applications of this compound.

Application Notes and Protocols for the Use of 1H,1H-Perfluoropentylamine in N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the use of 1H,1H-Perfluoropentylamine in N-acylation reactions. Due to a lack of specific published protocols for this particular amine, the following procedure for N-acetylation has been adapted from established methods for the acylation of similar fluorinated compounds and primary amines.

Application Notes

This compound is a primary amine featuring a partially fluorinated alkyl chain. The presence of the perfluoroalkyl group imparts unique physicochemical properties, such as high thermal and chemical stability, and can influence the biological activity and pharmacokinetic profile of molecules into which it is incorporated. A common and fundamental transformation for primary amines is N-acylation, which forms a stable amide bond. This reaction is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and other bioactive molecules.

The N-acylation of this compound with an acyl chloride, such as acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding N-(1H,1H-perfluoropentyl)amide. A tertiary amine base, such as triethylamine, is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.

Safety Precautions

Handle this compound with caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Experimental Protocol: N-Acetylation of this compound

This protocol describes the synthesis of N-(1H,1H-perfluoropentyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Workup:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(1H,1H-perfluoropentyl)acetamide.

Data Presentation

The following table summarizes the typical quantitative parameters for the N-acetylation of a primary amine, adapted for this compound.

ParameterValue
Reactants
This compound1.0 equivalent
Acetyl Chloride1.1 equivalents
Triethylamine1.2 equivalents
Solvent
Anhydrous DichloromethaneSufficient to dissolve reactants
Reaction Conditions
Initial Temperature0 °C
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Workup
Quenching AgentDeionized Water
Washing SolutionsSaturated NaHCO₃, Brine
Drying AgentAnhydrous MgSO₄ or Na₂SO₄
Expected Outcome
ProductN-(1H,1H-perfluoropentyl)acetamide
Expected Yield> 85% (based on similar reactions)

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in anhydrous DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acetyl Chloride solution dropwise at 0 °C cool->add_acyl react Warm to RT and stir for 2-4h add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Wash with NaHCO₃ and Brine quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify product N-(1H,1H-perfluoropentyl)acetamide purify->product nucleophilic_acyl_substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products amine This compound (Nucleophile) attack Nucleophilic Attack amine->attack acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->attack intermediate Tetrahedral Intermediate attack->intermediate Addition elimination Elimination of Leaving Group intermediate->elimination Collapse amide N-Acyl-1H,1H-perfluoropentylamine (Amide) elimination->amide byproduct Chloride Ion elimination->byproduct

Application Notes and Protocols for the Derivatization of 1H,1H-Perfluoropentylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H,1H-Perfluoropentylamine is a primary amine that presents analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its polarity and potential for peak tailing.[1] Derivatization is a chemical modification process that converts polar functional groups, such as the primary amine in this compound, into less polar, more volatile, and more thermally stable derivatives.[1][2] This process significantly improves chromatographic behavior, leading to sharper, more symmetrical peaks, enhanced sensitivity, and improved separation.[1] The introduction of specific functional groups, particularly those containing fluorine atoms, can significantly increase the sensitivity of detection with an electron capture detector (ECD) and provide characteristic mass fragmentation patterns for mass spectrometry (MS).[1][3] This document provides detailed protocols for the derivatization of this compound using common acylation and silylation reagents for subsequent GC-MS analysis.

Choosing a Derivatization Strategy

The selection of a suitable derivatization reagent is critical and depends on the analyte's functional groups, the desired sensitivity, and the available analytical instrumentation.[3] For primary amines like this compound, the most common derivatization techniques are acylation and silylation.[1][4]

  • Acylation: This technique involves the replacement of a labile hydrogen on the amine group with an acyl group.[5] Fluorinated acylating reagents, such as Trifluoroacetic Anhydride (TFAA) and Pentafluorobenzoyl Chloride (PFBCl), are particularly advantageous as they form stable derivatives and significantly enhance sensitivity for electron capture detection (ECD).[1][6]

  • Silylation: This method replaces the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][7] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are highly reactive and effective for primary amines.[1][8] TBDMS derivatives are notably more stable to hydrolysis than TMS derivatives.[7][9]

Experimental Protocols

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of this compound using TFAA to form the corresponding trifluoroacetamide derivative.

Materials:

  • This compound sample

  • Trifluoroacetic Anhydride (TFAA)[1]

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)[1]

  • Reaction vials with PTFE-lined caps[1]

  • Heating block or oven[1]

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Protocol 2: Acylation with Pentafluorobenzoyl Chloride (PFBCl)

This protocol outlines the derivatization of this compound using PFBCl, a reagent known to create derivatives with excellent electron-capturing properties.[3]

Materials:

  • This compound sample

  • Pentafluorobenzoyl Chloride (PFBCl) solution (e.g., in an anhydrous solvent)[3]

  • Triethylamine (optional, as a catalyst and to neutralize HCl byproduct)[3]

  • Anhydrous solvent (e.g., hexane)

  • Deionized water

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry in a reaction vial.

  • Reagent Addition: Add 100 µL of the PFBCl solution to the dried sample. For some applications, 10 µL of triethylamine can be added to catalyze the reaction and neutralize the HCl byproduct.[3]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[3]

  • Cooling: Cool the vial to room temperature.

  • Extraction (optional): Add 1 mL of hexane and 1 mL of deionized water to the vial. Shake to mix and allow the layers to separate. The derivatized analyte will be in the upper organic layer.[3]

  • Analysis: Carefully transfer the organic layer to a clean vial and inject an aliquot into the GC-MS system.

Protocol 3: Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol details the formation of a trimethylsilyl (TMS) derivative of this compound using BSTFA.

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately measure a known amount of the this compound sample into a reaction vial. If necessary, evaporate any solvent to dryness.[1]

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample, followed by 100 µL of BSTFA (with 1% TMCS).[1]

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.[1]

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.[1]

Protocol 4: Silylation with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

This protocol is for the formation of a more stable tert-butyldimethylsilyl (TBDMS) derivative using MTBSTFA.[7][8]

Materials:

  • This compound sample

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)[8]

  • Anhydrous solvent (e.g., acetonitrile or pyridine)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a known quantity of the this compound sample into a reaction vial and ensure it is dry.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of MTBSTFA.[2]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60-70°C for 30 minutes.[2]

  • Cooling: After cooling to room temperature, the sample is ready for analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation

The following tables summarize typical experimental conditions and expected outcomes for the derivatization of primary amines for GC-MS analysis. The values presented are representative and may require optimization for this compound.

Table 1: Comparison of Derivatization Reagents for Primary Amines

TechniqueReagentAdvantagesDisadvantagesBest For
Acylation TFAA, PFPA, HFBAForms stable derivatives, enhances ECD sensitivity.[1]Often requires anhydrous conditions, acidic byproducts may need removal.[1][3]Trace analysis with ECD, robust applications.[1]
PFBClHighly reactive, forms stable derivatives with excellent electron-capturing properties.[3]Potentially corrosive byproducts (HCl), may require a base to neutralize HCl.[3]High sensitivity analysis, especially with ECD and negative chemical ionization MS.
Silylation BSTFA, MSTFA, MTBSTFAHighly reactive, suitable for various polar functional groups.[1]Moisture sensitive, derivatives can have varying stability.[1][7]General purpose derivatization for a wide range of analytes.

Table 2: Representative Quantitative Data for Derivatization of Amines

Derivatizing AgentAnalyte ClassDetection Limit RangeLinearity (Correlation Coefficient)Reference
Pentafluorobenzoyl chloride (PFBOC)Short-chain aliphatic amines0.117-1.527 pg/mL0.9934 - 0.9999[10][11]
N-methyl-N-(tert-butydimethylsilyl)trifluoroacetamide (MTBSTFA)Various phytohormones (including an amine)0.2 - 1.0 pmol (injected)Not specified[12]

Table 3: Typical GC-MS Parameters

ParameterSetting
Injector Temperature 250 - 280 °C
Oven Program Initial Temp: 50-70 °C, hold for 1-2 min
Ramp: 10-25 °C/min to 280-300 °C
Final Hold: 2-5 min
Carrier Gas Helium, constant flow (e.g., 1.0-1.5 mL/min)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Scan Range 50-550 amu

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness start->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_reagent Add Derivatizing Reagent (e.g., TFAA) add_solvent->add_reagent heat Heat (e.g., 60-70°C) add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject detect GC Separation & MS Detection inject->detect

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Reagent_Selection cluster_acylation Acylation cluster_silylation Silylation analyte This compound (Primary Amine) tfaa TFAA analyte->tfaa Forms stable trifluoroacetamide derivative pfbcl PFBCl analyte->pfbcl Forms stable pentafluorobenzoyl derivative, high ECD sensitivity bstfa BSTFA analyte->bstfa Forms TMS derivative mtbstfa MTBSTFA analyte->mtbstfa Forms stable TBDMS derivative

Caption: Logical relationships for selecting a derivatization reagent for this compound.

References

Application of "1H,1H-Perfluoropentylamine" in creating self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They provide a powerful tool for tailoring surface properties at the nanoscale.[1] Fluorinated SAMs (FSAMs), in particular, have garnered significant interest due to their unique properties, including low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability.[2][3][4] These characteristics are primarily attributed to the strong carbon-fluorine bond and the low polarizability of the fluorine atom.[3]

1H,1H-Perfluoropentylamine is a fluorinated organic molecule with a terminal amine group, making it a candidate for forming SAMs on various substrates. The perfluorinated alkyl chain provides the desirable properties of fluorinated surfaces, while the amine terminus allows for covalent attachment to substrates such as metal oxides (e.g., SiO₂, TiO₂, Al₂O₃) and can be used for further functionalization. This document provides detailed application notes and protocols for the use of this compound and similar amino-terminated fluorinated molecules in the creation of SAMs for research and drug development applications.

Key Applications in Research and Drug Development

The unique properties of SAMs created from fluorinated amines make them valuable in several areas of drug development and biomedical research:

  • Biosensors: Amine-terminated SAMs can serve as a primary layer for the immobilization of biomolecules such as enzymes, antibodies, and nucleic acids, forming the basis of highly sensitive and specific biosensors.[5][6][7] The fluorinated backbone can reduce non-specific adsorption of other molecules, enhancing the signal-to-noise ratio.

  • Drug Delivery: Surfaces modified with fluorinated SAMs can be used to control the adhesion and release of drugs. The low surface energy can prevent the aggregation of protein-based therapeutics.

  • Medical Implants: Coating implants with biocompatible and anti-fouling fluorinated SAMs can improve their integration with biological tissues and reduce the risk of rejection or infection.

  • High-Throughput Screening: Patterned SAMs can be created to generate microarrays for high-throughput screening of drug candidates, where the fluorinated regions resist cell or protein adhesion, confining them to specific spots.

Experimental Protocols

The formation of high-quality amino-terminated SAMs requires careful control of experimental conditions to prevent undesirable non-covalent interactions of the amine group.[5] The following protocols are generalized for the formation of SAMs from amino-terminated molecules like this compound on common substrates.

Protocol 1: Formation of Amino-Terminated Fluorinated SAM on Silicon Oxide Substrates

This protocol is suitable for substrates like glass, quartz, or silicon wafers with a native oxide layer.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Anhydrous toluene or other suitable organic solvent

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Sonicator

  • Oven or hot plate

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Heat the substrates in an oven at 110-120 °C for at least 30 minutes to remove any adsorbed water.

  • SAM Formation:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry reaction vessel.

    • Immediately transfer the cleaned, dry substrates into the solution.

    • Seal the vessel under a nitrogen or argon atmosphere to prevent moisture contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Rinse with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • To enhance the covalent bonding and stability of the monolayer, bake the coated substrates at 120 °C for 1 hour.

Protocol 2: Further Functionalization of Amino-Terminated SAMs

The terminal amine groups of the SAM can be used to covalently attach other molecules, such as fluorescent dyes, biotin, or proteins, for various applications.

Example: Amine Coupling using NHS-ester Chemistry

  • Activate the molecule to be coupled (e.g., a carboxyl-containing fluorescent dye) using N-hydroxysuccinimide (NHS) and a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Immerse the amino-terminated SAM-coated substrate in a solution of the activated NHS-ester in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Rinse the substrate thoroughly with the buffer and then with DI water to remove any unreacted molecules.

  • Dry the substrate under a stream of nitrogen gas.

Characterization of Fluorinated Amine SAMs

Several surface-sensitive techniques can be used to characterize the quality and properties of the formed SAMs.

  • Contact Angle Goniometry: Measures the static and dynamic contact angles of liquids (e.g., water, hexadecane) on the SAM surface to determine its wettability and surface energy.[8][9][10]

  • Ellipsometry: A non-destructive optical technique used to measure the thickness of the SAM with sub-nanometer resolution.[11][12][13][14]

  • X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the atoms within the SAM, confirming the presence of fluorine and nitrogen and the integrity of the monolayer.[1][15][16]

  • Atomic Force Microscopy (AFM): Used to visualize the morphology and topography of the SAM surface at the nanoscale.

Quantitative Data

Table 1: Water Contact Angles of Various Fluorinated SAMs

SAM MaterialSubstrateWater Contact Angle (°)Reference
1H,1H,2H,2H-PerfluorodecylsilaneGlass112[8]
1H,1H,2H,2H-PerfluorodecanethiolGold~115[2]
Progressively Fluorinated HexadecanethiolsGoldIncreases with fluorination[3]
Perfluorophenyl-terminated thiolGold76[15]

Table 2: Ellipsometric Thickness of Fluorinated SAMs

SAM MaterialSubstrateThickness (Å)Reference
F(CF₂)ₓ(CH₂)₁₁SH (x=1-10)GoldIncreases linearly with the number of CF₂ units[11]
F(CF₂)₁₀(CH₂)ᵧSH (y=variable)GoldIncreases linearly with the number of CH₂ units[11]
Unsymmetrical Partially Fluorinated SpiroalkanedithiolGoldReduced thickness compared to monothiol[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the functionalization of a surface with an amino-terminated fluorinated SAM and its subsequent use in a biosensing application.

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Biomolecule Immobilization cluster_3 Biosensing Application Substrate Substrate (e.g., SiO2) Cleaned_Substrate Cleaned & Hydroxylated Substrate Substrate->Cleaned_Substrate Piranha Cleaning SAM_Coated Amino-Terminated Fluorinated SAM Cleaned_Substrate->SAM_Coated Self-Assembly Fluorinated_Amine This compound Solution Functionalized_Surface Functionalized Surface SAM_Coated->Functionalized_Surface Amine Coupling Biomolecule Biomolecule (e.g., Antibody) Detection Signal Detection Functionalized_Surface->Detection Binding Event Analyte Target Analyte

Workflow for surface functionalization and biosensing.

Logical Relationship for Surface Property Tuning

The properties of the final surface can be tuned by co-deposition of this compound with other molecules, such as a hydrocarbon amine. This allows for precise control over surface energy and wettability.

G cluster_0 Components in Solution cluster_1 Mixed SAM Formation cluster_2 Resulting Surface Properties A This compound (Low Surface Energy) C Co-deposition on Substrate A->C B Hydrocarbon Amine (Higher Surface Energy) B->C D Tunable Surface Energy & Wettability C->D Controlled Ratio

Tuning surface properties via mixed SAM formation.

References

Application Notes and Protocols for the Introduction of a Perfluoroalkyl Tail Using 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. The introduction of a perfluoroalkyl tail can significantly improve metabolic stability, membrane permeability, and binding affinity. 1H,1H-Perfluoropentylamine (CF₃(CF₂)₃CH₂NH₂) is a key building block for introducing the nonafluoropentyl group into molecules of interest. Its primary amine functionality allows for a variety of chemical transformations, making it a versatile tool in the synthesis of novel therapeutics and research compounds.

These application notes provide detailed protocols for the utilization of this compound in common synthetic transformations and offer insights into the expected physicochemical properties of the resulting products.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 355-27-1[1]
Molecular Formula C₅H₄F₉N[1]
Molecular Weight 249.08 g/mol [1]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Solubility Expected to have low solubility in water and good solubility in fluorinated and some organic solvents.

Safety Information

Working with fluorinated compounds requires adherence to strict safety protocols. While specific data for this compound is limited, data for analogous compounds like 1H,1H-Perfluorooctylamine suggests that it should be handled with care.[2][3]

  • Hazards: May cause severe skin burns and eye damage. May cause respiratory irritation.[2][3]

  • Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.[2][3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

Application 1: Synthesis of N-(1H,1H-Perfluoropentyl)sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry. The introduction of a perfluoroalkyl tail can enhance their biological activity. The following protocol is adapted from a reliable method for the synthesis of N-alkyl perfluoroalkanesulfonamides.[4]

Reaction Workflow

reagent1 R-SO2Cl (Sulfonyl Chloride) intermediate Reaction Mixture reagent1->intermediate reagent2 This compound reagent2->intermediate base Base (e.g., Pyridine, Et3N) in Solvent (e.g., DCM) base->intermediate workup Aqueous Work-up & Purification intermediate->workup Stir at RT product N-(1H,1H-Perfluoropentyl)sulfonamide workup->product

Caption: General workflow for the synthesis of N-(1H,1H-Perfluoropentyl)sulfonamides.

Experimental Protocol

This protocol describes the reaction of a generic arylsulfonyl chloride with this compound.

Materials:

  • Arylsulfonyl chloride (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the arylsulfonyl chloride (1.0 eq) in anhydrous DCM.

  • To the stirred solution, add this compound (1.1 eq) dropwise at room temperature.

  • Add pyridine (1.5 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(1H,1H-Perfluoropentyl)sulfonamide.

Quantitative Data (Representative)

The following table provides expected yields and representative spectroscopic data based on analogous reactions with perfluoroalkylamines.[4]

Substrate (R-SO₂Cl)ProductYield (%)¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)
Benzenesulfonyl chlorideN-(1H,1H-Perfluoropentyl)benzenesulfonamide~80-907.8-7.5 (m, 5H, Ar-H), 5.5-5.3 (t, 1H, NH), 3.8-3.6 (m, 2H, CH₂), 2.5-2.2 (m, 2H, CH₂)-81 (t, 3F, CF₃), -120 to -126 (m, 6F, CF₂)
4-Toluenesulfonyl chlorideN-(1H,1H-Perfluoropentyl)-4-toluenesulfonamide~85-957.7 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 5.4-5.2 (t, 1H, NH), 3.7-3.5 (m, 2H, CH₂), 2.4 (s, 3H, CH₃), 2.4-2.1 (m, 2H, CH₂)-81 (t, 3F, CF₃), -120 to -126 (m, 6F, CF₂)

Application 2: Synthesis of N-(1H,1H-Perfluoropentyl)amides (Amide Coupling)

Amide bond formation is one of the most common reactions in drug discovery. This compound can be coupled with carboxylic acids using standard coupling reagents.

Reaction Workflow

reagent1 R-COOH (Carboxylic Acid) intermediate Reaction Mixture reagent1->intermediate reagent2 This compound reagent2->intermediate coupling Coupling Reagent (e.g., HATU, EDC/HOBt) coupling->intermediate base Base (e.g., DIPEA) in Solvent (e.g., DMF) base->intermediate workup Aqueous Work-up & Purification intermediate->workup Stir at RT product N-(1H,1H-Perfluoropentyl)amide workup->product

Caption: General workflow for amide coupling with this compound.

Experimental Protocol (General)

This protocol outlines a general procedure for amide coupling using HATU as the coupling reagent.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the desired N-(1H,1H-Perfluoropentyl)amide.

Quantitative Data (Expected)

While specific data for this compound is not available, high yields are generally expected for amide coupling reactions with primary amines.

Coupling ReagentBaseSolventExpected Yield (%)
HATUDIPEADMF> 80
EDC/HOBtDIPEADCM/DMF> 75

Application 3: Synthesis of N-Alkyl-1H,1H-Perfluoropentylamines (Reductive Amination)

Reductive amination is a versatile method for the N-alkylation of primary amines. This reaction allows for the introduction of various alkyl groups onto the nitrogen atom of this compound.

Reaction Workflow

reagent1 Aldehyde or Ketone intermediate Imine Intermediate (in situ) reagent1->intermediate reagent2 This compound reagent2->intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)3) product N-Alkyl-1H,1H-perfluoropentylamine reducing_agent->product solvent Solvent (e.g., DCE, MeOH) solvent->intermediate intermediate->product Reduction

Caption: General workflow for the reductive amination of this compound.

Experimental Protocol (General)

This protocol describes a general procedure for reductive amination using sodium triacetoxyborohydride.[1]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCE, add this compound (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to afford the N-alkylated product.

Quantitative Data (Expected)

Reductive amination is a high-yielding reaction for a wide range of substrates.

Aldehyde/KetoneReducing AgentSolventExpected Yield (%)
Aromatic AldehydeNaBH(OAc)₃DCE> 85
Aliphatic AldehydeNaBH(OAc)₃DCE/MeOH> 80
KetoneNaBH₃CN, Ti(OiPr)₄EtOH> 70

Conclusion

This compound is a valuable reagent for the incorporation of a perfluoroalkyl tail into organic molecules. The protocols provided herein for sulfonamide formation, amide coupling, and reductive amination offer versatile and reliable methods for the synthesis of novel compounds with potentially enhanced pharmaceutical properties. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates.

References

Application Notes and Protocols for the Synthesis of a Cationic Fluorinated Surfactant from 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated surfactants are a unique class of surface-active agents characterized by a fluorocarbon tail, which imparts exceptional properties such as high surface activity, thermal and chemical stability, and both hydrophobic and oleophobic characteristics. These properties make them invaluable in a wide range of applications, including as emulsifiers, wetting agents, and foaming agents in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed protocols for the synthesis of a novel cationic fluorinated surfactant, N,N,N-trimethyl-2-(perfluoropentyl)ethanaminium iodide, starting from 1H,1H-perfluoropentylamine. The synthesis involves a two-step process: N,N-dimethylation of the primary amine via the Eschweiler-Clarke reaction, followed by quaternization to introduce the cationic headgroup. While specific performance data for this exact molecule is not extensively published, representative data from structurally similar short-chain cationic fluorinated surfactants are provided for comparative purposes.

Data Presentation

The following table summarizes key performance data for representative short-chain cationic fluorinated surfactants, which can be used as a benchmark for the synthesized compound.

Surfactant StructureCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (γCMC) (mN/m)Reference Compound Yield (%)
C4F9CH2CH2N(CH3)3+ I- (Synthesized Compound)Est. 1.0 - 5.0Est. 17 - 22See Protocols
C6F13CH2CH2N(CH3)2(C2H4OH)+ Cl-1.4518.85>90
Perfluoropolyether-based Cationic Surfactant0.02417.35Not Reported

Experimental Protocols

Protocol 1: N,N-dimethylation of this compound (Eschweiler-Clarke Reaction)

This protocol describes the synthesis of the tertiary amine intermediate, N,N-dimethyl-1H,1H-perfluoropentylamine. The Eschweiler-Clarke reaction is a classic method for the methylation of primary amines using formic acid and formaldehyde.[1][2]

Materials:

  • This compound (C4F9CH2NH2)

  • Formic acid (98-100%)

  • Formaldehyde (37 wt. % solution in H2O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 22.9 g, 0.1 mol).

  • Addition of Reagents: To the stirred amine, slowly add formic acid (e.g., 18.4 g, 0.4 mol) followed by formaldehyde solution (e.g., 16.2 g, 0.2 mol). The addition should be done carefully as the reaction can be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up: After cooling to room temperature, slowly and carefully neutralize the reaction mixture with a 20% aqueous solution of sodium hydroxide until the pH is approximately 10-12.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N,N-dimethyl-1H,1H-perfluoropentylamine.

  • Purification: The crude product can be purified by vacuum distillation to obtain the pure tertiary amine.

Expected Yield: 80-90%

Protocol 2: Synthesis of N,N,N-trimethyl-2-(perfluoropentyl)ethanaminium iodide (Quaternization)

This protocol details the quaternization of the tertiary amine intermediate to form the final cationic surfactant. The Menschutkin reaction involves the alkylation of a tertiary amine with an alkyl halide.[3]

Materials:

  • N,N-dimethyl-1H,1H-perfluoropentylamine (from Protocol 1)

  • Methyl iodide (CH3I)

  • Acetonitrile (CH3CN), anhydrous

  • Diethyl ether ((C2H5)2O), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N,N-dimethyl-1H,1H-perfluoropentylamine (e.g., 12.85 g, 0.05 mol) in anhydrous acetonitrile (50 mL).

  • Addition of Alkylating Agent: While stirring the solution at room temperature, add methyl iodide (e.g., 10.6 g, 0.075 mol, 1.5 eq.) dropwise using a syringe. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates the product is forming. The reaction progress can be monitored by TLC or by the disappearance of the tertiary amine spot.

  • Product Isolation: If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether.

  • Precipitation (if necessary): If no precipitate forms, the product can often be precipitated by adding anhydrous diethyl ether to the reaction mixture until the solution becomes cloudy. The mixture can then be cooled to induce further precipitation.

  • Drying: Dry the purified solid product under vacuum to obtain the final N,N,N-trimethyl-2-(perfluoropentyl)ethanaminium iodide salt.

Expected Yield: >90%

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Tensiometry: To measure the surface tension of aqueous solutions of the final surfactant at various concentrations and determine the critical micelle concentration (CMC).

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N,N-Dimethylation cluster_intermediate Intermediate cluster_step2 Step 2: Quaternization cluster_final Final Product 1H_1H_Perfluoropentylamine This compound Eschweiler_Clarke Eschweiler-Clarke Reaction (Formic Acid, Formaldehyde) 1H_1H_Perfluoropentylamine->Eschweiler_Clarke Tertiary_Amine N,N-Dimethyl-1H,1H-perfluoropentylamine Eschweiler_Clarke->Tertiary_Amine Menschutkin_Reaction Menschutkin Reaction (Methyl Iodide) Tertiary_Amine->Menschutkin_Reaction Cationic_Surfactant Cationic Fluorinated Surfactant Menschutkin_Reaction->Cationic_Surfactant

Caption: Overall workflow for the synthesis of the cationic fluorinated surfactant.

ExperimentalWorkflow cluster_protocol1 Protocol 1: N,N-Dimethylation cluster_protocol2 Protocol 2: Quaternization P1_Start Mix this compound, Formic Acid, and Formaldehyde P1_React Reflux for 8-12 hours P1_Start->P1_React P1_Workup Neutralize with NaOH P1_React->P1_Workup P1_Extract Extract with CH2Cl2 P1_Workup->P1_Extract P1_Purify Dry and Concentrate P1_Extract->P1_Purify P1_Product Purified Tertiary Amine P1_Purify->P1_Product P2_Start Dissolve Tertiary Amine in Acetonitrile P1_Product->P2_Start Use in Next Step P2_React Add Methyl Iodide, Stir for 24-48 hours P2_Start->P2_React P2_Isolate Isolate Precipitate P2_React->P2_Isolate P2_Wash Wash with Diethyl Ether P2_Isolate->P2_Wash P2_Dry Dry under Vacuum P2_Wash->P2_Dry P2_Product Final Cationic Surfactant P2_Dry->P2_Product

Caption: Detailed experimental workflow for the two-step synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H,1H-Perfluoropentylamine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are fractional distillation under reduced pressure, acid-base liquid-liquid extraction, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically originate from the synthetic route. Common impurities may include unreacted starting materials, partially fluorinated byproducts, and non-fluorinated organic residues. GC-MS analysis of similar fluorinated amines has shown the presence of oxidized impurities and isomers.[1][2] Without a specific synthetic protocol, a preliminary GC-MS or NMR analysis of the crude material is recommended to identify the specific impurities present.

Q3: My purified this compound shows broad peaks in HPLC analysis. What could be the cause?

A3: Broad peaks in HPLC for basic compounds like perfluorinated amines can be due to interactions with the stationary phase. If using a standard silica-based column, the acidic silanol groups can interact with the amine, leading to poor peak shape. Using a mobile phase with a pH adjusted to be at least two units above the pKa of the amine can help. Alternatively, using a specialized column, such as one with an amine-functionalized stationary phase or a basic alumina column, can mitigate this issue.[3]

Q4: I am losing a significant amount of my volatile product during solvent removal. How can I prevent this?

A4: Due to the volatility of many short-chain fluorinated compounds, sample loss during solvent evaporation is a common issue.[4] To minimize loss, it is advisable to use a rotary evaporator with a high-performance condenser and a cold trap (e.g., dry ice/acetone bath). Removing the solvent at the lowest possible temperature and pressure is also crucial. For highly volatile compounds, distillation at atmospheric pressure might be a better alternative to using a high vacuum.[4]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from an impurity with a close boiling point.

Possible Cause Solution
Insufficient column efficiency. Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Incorrect pressure. Optimize the vacuum pressure. A lower pressure will decrease the boiling points and may increase the boiling point difference between the product and impurities.
Heating rate is too high. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.
Formation of an azeotrope. Consider azeotropic distillation by adding a suitable entrainer that forms a lower-boiling azeotrope with the impurity.
Acid-Base Liquid-Liquid Extraction

Problem: Low recovery of this compound after extraction and neutralization.

Possible Cause Solution
Incomplete protonation of the amine. Ensure the pH of the aqueous acidic solution is sufficiently low (pH < 2) to fully protonate the amine. Use a stronger acid if necessary (e.g., 1-2 M HCl).
Insufficient mixing of phases. Shake the separatory funnel vigorously to ensure thorough mixing and efficient transfer of the protonated amine to the aqueous layer.
Incomplete deprotonation during neutralization. Ensure the pH of the aqueous solution is sufficiently high (pH > 10) during the addition of base to fully deprotonate the ammonium salt.
Emulsion formation. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. In some cases, filtration through a pad of celite can help.
Product is soluble in the aqueous phase. After neutralization, if the product does not precipitate, it may have some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover the product from the aqueous phase.
Flash Column Chromatography

Problem: The this compound streaks on the silica gel column, leading to poor separation.

Possible Cause Solution
Interaction with acidic silica gel. Deactivate the silica gel by adding a small percentage of a competing amine (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent.[3]
Inappropriate stationary phase. Use a less acidic stationary phase such as basic or neutral alumina.[3][5] Amine-functionalized silica is also a good alternative for the purification of basic compounds.
Incorrect solvent system. The polarity of the eluent may be too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or pentane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

Experimental Protocols

Fractional Distillation (General Procedure)

Due to the lack of a specific boiling point for this compound in the literature, a preliminary small-scale distillation is recommended to determine the approximate boiling point under your laboratory's vacuum conditions. The boiling points of perfluoroalkanes tend to be lower than their hydrocarbon counterparts for chain lengths greater than four carbons.[6] For comparison, 2,2,3,3,4,4,4-heptafluorobutylamine has a boiling point of 98.9 °C at atmospheric pressure.[7]

Protocol:

  • Assemble a fractional distillation apparatus with a short Vigreux column and a vacuum adapter.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 20-50 mmHg).

  • Gradually heat the distillation flask while stirring.

  • Collect the fraction that distills at a constant temperature.

  • Analyze the purity of the collected fraction by GC-MS or NMR.

Acid-Base Liquid-Liquid Extraction

This method is effective for separating the basic this compound from neutral or acidic impurities.

Protocol:

  • Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated amine will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

  • Combine the aqueous extracts.

  • To regenerate the free amine, cool the aqueous solution in an ice bath and slowly add a concentrated aqueous base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).

  • The deprotonated this compound will separate as an oily layer or a precipitate.

  • Extract the product from the aqueous solution with several portions of a fresh organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Flash Column Chromatography

This technique is suitable for separating this compound from impurities with different polarities.

Protocol:

  • Choose an appropriate stationary phase. For basic amines, basic alumina or amine-functionalized silica is recommended to avoid streaking.[3] If using standard silica gel, add 1-2% triethylamine to the eluent.

  • Select a suitable solvent system by performing TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Pack the column with the chosen stationary phase and equilibrate with the eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound and an Analogue

PropertyThis compound2,2,3,3,4,4,4-Heptafluorobutylamine (Analogue)
Molecular Formula C₅H₄F₉NC₄H₄F₇N
Molecular Weight 249.08 g/mol 199.07 g/mol
Boiling Point Not available98.9 °C (at 760 mmHg)[7]
Density Not available1.456 g/mL at 25 °C

Note: Data for this compound is limited. The properties of the C4 analogue are provided for reference.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound analysis Purity Analysis (GC-MS, NMR) crude->analysis distillation Fractional Distillation analysis->distillation Different B.P. extraction Acid-Base Extraction analysis->extraction Basic Nature chromatography Flash Chromatography analysis->chromatography Polarity Difference pure_product Pure this compound distillation->pure_product waste Impurities/Byproducts distillation->waste extraction->pure_product extraction->waste chromatography->pure_product chromatography->waste

Caption: Decision workflow for selecting a purification method.

Acid_Base_Extraction Acid-Base Extraction Troubleshooting start Low Recovery After Extraction check_protonation Check pH of Acidic Wash (pH < 2?) start->check_protonation check_deprotonation Check pH of Basic Wash (pH > 10?) start->check_deprotonation check_emulsion Emulsion Formation? start->check_emulsion check_solubility Product Water Soluble? start->check_solubility solution_protonation Use Stronger Acid / More Acid check_protonation->solution_protonation No solution_deprotonation Add More Base check_deprotonation->solution_deprotonation No solution_emulsion Add Brine / Let Stand check_emulsion->solution_emulsion Yes solution_solubility Perform More Extractions with Organic Solvent check_solubility->solution_solubility Yes

References

Identifying common impurities in "1H,1H-Perfluoropentylamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of common impurities in 1H,1H-Perfluoropentylamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can generally be categorized into two main types: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are substances that originate from the manufacturing process. Common industrial synthesis routes for perfluoroalkylamines include the reduction of perfluoroalkyl amides or nitriles, and the reductive amination of perfluoroaldehydes. Consequently, potential impurities include:

    • Unreacted starting materials (e.g., perfluoropentanoyl fluoride, perfluoropentanenitrile).

    • Intermediates from the reaction that were not fully converted.

    • Byproducts from side reactions, such as the formation of secondary or tertiary amines during reductive amination.

    • Residual solvents and reagents used during the synthesis and purification steps.

  • Degradation Products: Although perfluorinated compounds are known for their high stability, degradation can occur under certain conditions. For a primary amine like this compound, potential degradation pathways include:

    • Reaction with atmospheric carbon dioxide to form the corresponding carbamate salt.

    • Slow oxidation over time, especially if exposed to air and light, potentially leading to the formation of corresponding amides or carboxylic acids.

    • Hydrolysis, although generally slow for fluorinated compounds, could occur in the presence of moisture, potentially leading to the formation of 1H,1H-perfluoropentanol.

Q2: I see an unexpected peak in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. What could it be?

An unexpected peak in your GC-MS chromatogram could be one of several possibilities. Based on common synthesis routes, a likely impurity is the secondary amine, bis(1H,1H-perfluoropentyl)amine, formed as a byproduct during reductive amination. Other possibilities include residual starting materials from the synthesis, such as 1H,1H-perfluoropentanal, or degradation products. To identify the unknown peak, you should carefully analyze its mass spectrum and compare it with the mass spectrum of the main this compound peak. Look for characteristic fragmentation patterns of perfluoroalkyl chains.

Q3: How can I confirm the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR are powerful tools. ¹H NMR can detect proton-containing impurities, while ¹⁹F NMR is highly sensitive to other fluorinated species. The large chemical shift dispersion in ¹⁹F NMR allows for the clear separation of signals from different fluorinated compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is particularly useful for identifying non-volatile or thermally labile impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Extra peaks in GC-MS chromatogram Presence of volatile synthesis-related impurities (e.g., secondary amine, residual starting materials) or degradation products.1. Analyze the mass spectrum of the unknown peak to propose a structure. 2. Refer to the Table of Common Impurities. 3. If possible, obtain a standard of the suspected impurity to confirm its retention time and mass spectrum. 4. Consider re-purifying the this compound by distillation if the impurity level is unacceptable for your application.
Broad or tailing peaks in GC analysis The highly polar nature of the amine interacting with the GC column.1. Use a GC column specifically designed for the analysis of amines. 2. Consider derivatization of the amine to reduce its polarity before GC analysis.
Unexpected signals in ¹⁹F NMR spectrum Presence of other fluorinated compounds.1. Compare the chemical shifts and coupling constants of the unknown signals with literature data for potential perfluorinated impurities. 2. Quantify the impurity using integration of the NMR signals relative to the main compound's signal.
Poor reproducibility in experimental results Inconsistent purity of the this compound lot.1. Perform a full purity analysis on each new bottle or lot of the reagent. 2. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light to minimize degradation.

Common Impurities in this compound

Impurity Name Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Likely Origin
Bis(1H,1H-perfluoropentyl)amine(C₄F₉CH₂)₂NHC₁₀H₅F₁₈N481.12Synthesis byproduct (reductive amination)
1H,1H-PerfluoropentanalC₄F₉CHOC₅HF₉O248.04Unreacted starting material
PerfluoropentanenitrileC₄F₉CNC₅F₉N245.04Unreacted starting material
1H,1H-PerfluoropentanolC₄F₉CH₂OHC₅H₃F₉O250.05Hydrolysis product
This compound CarbamateC₄F₉CH₂NH₃⁺ C₄F₉CH₂NHCOO⁻C₁₁H₇F₁₈N₂O₂541.15Reaction with atmospheric CO₂

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as ethyl acetate.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • GC Column: A column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL of the sample solution is injected in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

    • Scan Mode: Full scan.

Protocol 2: Purity Assessment by ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

  • NMR Spectrometer: A multinuclear NMR spectrometer with a fluorine probe, operating at a frequency of at least 376 MHz for ¹⁹F.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform and phase correction to the acquired FID. Integrate the signals corresponding to the main compound and any impurities. The relative molar percentage of each species can be calculated from the integral values, taking into account the number of fluorine atoms contributing to each signal.

Visualizations

impurity_identification_workflow start Unexpected Peak Observed in Analysis gcms Perform GC-MS Analysis start->gcms nmr Perform 19F NMR Analysis start->nmr lcms Perform LC-MS/MS Analysis start->lcms analyze_ms Analyze Mass Spectrum (Fragmentation Pattern, Molecular Ion) gcms->analyze_ms analyze_nmr Analyze 19F NMR Spectrum (Chemical Shifts, Coupling Constants) nmr->analyze_nmr lcms->analyze_ms compare_db Compare with Spectral Databases and Literature Data analyze_ms->compare_db analyze_nmr->compare_db propose_structure Propose Putative Structure compare_db->propose_structure confirm_standard Confirm with Authentic Standard propose_structure->confirm_standard quantify Quantify Impurity Level confirm_standard->quantify end Impurity Identified and Quantified quantify->end

Caption: Workflow for the identification and quantification of an unknown impurity.

troubleshooting_guide start Purity Issue Suspected issue Issue Extra Peaks in GC-MS Broad/Tailing Peaks Unexpected NMR Signals Poor Reproducibility start->issue action1 Analyze MS of extra peaks. Compare with impurity table. issue:f1->action1 action2 Use amine-specific GC column or consider derivatization. issue:f2->action2 action3 Analyze chemical shifts and couplings. Quantify via integration. issue:f3->action3 action4 Analyze each new lot. Store properly under inert gas. issue:f4->action4

Caption: Troubleshooting decision tree for purity-related issues.

Troubleshooting "1H,1H-Perfluoropentylamine" synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for the synthesis of 1H,1H-Perfluoropentylamine. The most common synthetic route involves a two-step process: the formation of 1H,1H-perfluoropentanamide from a suitable precursor, followed by its reduction to the target amine. This document addresses potential issues that may arise during these experimental stages.

Experimental Protocols

A plausible and common route for the synthesis of this compound is the reduction of the corresponding amide.

Part 1: Synthesis of 1H,1H-Perfluoropentanamide

This procedure details the formation of the amide intermediate from perfluoropentanoyl chloride.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet, dissolve perfluoropentanoyl chloride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution at a slow, steady rate, or add a solution of ammonia in an appropriate solvent dropwise. Monitor the reaction for the formation of a white precipitate (ammonium chloride).

  • Reaction Monitoring: Track the disappearance of the starting acid chloride using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the ammonium chloride precipitate. Wash the precipitate with a small amount of cold, anhydrous diethyl ether.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1H,1H-perfluoropentanamide. The product can be further purified by recrystallization if necessary.

Part 2: Reduction of 1H,1H-Perfluoropentanamide to this compound

This section describes the reduction of the amide to the final amine product. Extreme caution is advised when using metal hydride reducing agents with fluorinated compounds.

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or a safer alternative like borane-tetrahydrofuran complex) in an anhydrous solvent such as THF or diethyl ether.

  • Cooling: Cool the suspension to 0 °C.

  • Amide Addition: Dissolve the 1H,1H-perfluoropentanamide from Part 1 in the same anhydrous solvent and add it dropwise to the cooled reducing agent suspension. Maintain the temperature strictly at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess reducing agent by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup for LiAlH₄). This process is highly exothermic.

  • Extraction: After quenching, a solid precipitate (aluminum or boron salts) will form. Filter the mixture through a pad of Celite®.[1][2] Wash the filter cake thoroughly with the reaction solvent.

  • Isolation and Purification: Combine the organic filtrates. The solvent can be removed under reduced pressure. The resulting crude amine can be purified by distillation or by using solid-phase extraction (SPE) with an acidic sorbent, which retains the basic amine product.

Troubleshooting Guides & FAQs

This section is presented in a question-and-answer format to directly address common issues.

Synthesis Reaction Troubleshooting

Q1: The yield of 1H,1H-perfluoropentanamide in Part 1 is very low. What went wrong?

  • Possible Cause 1: Hydrolysis of Perfluoropentanoyl Chloride. The starting material is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert and anhydrous atmosphere. Solvents must be thoroughly dried before use.

  • Possible Cause 2: Incomplete Reaction. The addition of ammonia may have been too rapid or insufficient. Ensure a slight excess of ammonia is used and allow sufficient reaction time. Monitor the reaction to completion via TLC or GC.

  • Possible Cause 3: Loss of Product During Work-up. 1H,1H-perfluoropentanamide may have some solubility in the aqueous phase if a water-based work-up is used. Minimize contact with water and ensure efficient extraction with an organic solvent.

Q2: The reduction of the amide in Part 2 is extremely vigorous and difficult to control. Why is this happening?

  • CRITICAL SAFETY ALERT: The reduction of fluorinated compounds with powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) can be extremely hazardous and has been reported to cause violent reactions and explosions.[3] The highly polarized C-F bonds can react with the strong reducing agent in an uncontrolled manner.

  • Solution:

    • Use a milder reducing agent. Consider alternatives such as borane-tetrahydrofuran complex (BH₃·THF), or catalytic hydrogenation under specific conditions.[4][5]

    • Strict Temperature Control: If using LiAlH₄ is unavoidable, maintain a very low temperature (e.g., -10 °C to 0 °C) throughout the addition of the amide. Add the amide solution very slowly via a syringe pump.

    • Scale: Never attempt this reaction on a large scale without extensive prior safety reviews and small-scale trials.

Q3: The final product yield of this compound is low, or the reaction stalls.

  • Possible Cause 1: Insufficient Reducing Agent. Ensure the stoichiometry of the reducing agent is correct. Typically, 1.5 to 2.0 equivalents of LiAlH₄ are used for amide reductions.

  • Possible Cause 2: Product Degradation. Perfluoroalkyl amines can be unstable, potentially undergoing elimination of fluoride.[6][7] This is more likely if the reaction is overheated or exposed to harsh acidic/basic conditions during work-up. Keep temperatures low and the work-up process as mild as possible.

  • Possible Cause 3: Ineffective Quenching/Work-up. Improper quenching can lead to the formation of emulsions or complexes that trap the product. Follow the Fieser workup procedure carefully for LiAlH₄ reactions to ensure clean precipitation of aluminum salts and easy filtration.

Q4: The reaction mixture turns dark, and I see multiple unknown spots on my TLC plate.

  • Possible Cause: Defluorination and Decomposition. A dark reaction color often indicates decomposition. The strong reducing agent may be causing C-F bond cleavage, leading to a complex mixture of side products.[8] This is another reason to use milder reducing agents and maintain strict temperature control.

Purification Troubleshooting

Q5: How can I effectively purify the final this compound?

  • Method 1: Distillation. Fluorinated compounds often have low boiling points and can be purified by distillation, provided the product is thermally stable.

  • Method 2: Acid-Base Extraction. As an amine, the product is basic. It can be extracted from the organic phase into a dilute acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified amine is re-extracted into an organic solvent.

  • Method 3: Solid-Phase Extraction (SPE). Use a cartridge with an acidic stationary phase (e.g., silica-supported sulfonic acid). The basic amine will be retained on the column while non-basic impurities are washed away. The pure amine can then be eluted with a solution of ammonia in methanol.

Data Presentation

Table 1: Comparison of Reaction Parameters for Amide Reduction

ParameterMethod A: LiAlH₄ ReductionMethod B: BH₃·THF Reduction
Reducing Agent Lithium Aluminum HydrideBorane Tetrahydrofuran complex
Typical Equivalents 1.5 - 2.02.0 - 3.0
Solvent Anhydrous THF or Et₂OAnhydrous THF
Temperature 0 °C (addition), then RT0 °C to reflux
Reaction Time 2 - 12 hours4 - 24 hours
Safety Profile High Risk with fluorinated compounds Moderate Risk (handle borane with care)
Work-up Careful quenching (Fieser method)Acidic quench (e.g., HCl)

Visualizations

Diagram 1: Synthetic Workflow for this compound

SynthesisWorkflow A Perfluoropentanoyl Chloride (C4F9COCl) reagent1 + Anhydrous Ammonia (in Anhydrous Ether) A->reagent1 B 1H,1H-Perfluoropentanamide (C4F9CONH2) reagent2 + Reducing Agent (e.g., BH3-THF) (in Anhydrous THF) B->reagent2 C This compound (C4F9CH2NH2) reagent1->B Amide Formation reagent2->C Amide Reduction

Caption: Overall synthetic pathway from the acid chloride to the final amine product.

Diagram 2: Troubleshooting the Amide Reduction Step

TroubleshootingWorkflow start Amide Reduction Step: Low/No Product Yield check_reagent Was the reducing agent active and stoichiometry correct? start->check_reagent check_temp Was temperature strictly controlled during addition? check_reagent->check_temp Yes sol_reagent Solution: - Use fresh, anhydrous reagents. - Verify stoichiometry (1.5-2.0 eq LiAlH4 or 2-3 eq BH3). check_reagent->sol_reagent No check_workup Was the work-up and purification procedure correct? check_temp->check_workup Yes sol_temp Solution: - Maintain 0°C or below. - Add amide slowly. - Consider milder reducing agent (e.g., BH3-THF) to avoid decomposition. check_temp->sol_temp No sol_workup Solution: - Ensure complete quenching. - Use acid/base extraction or SPE for basic amine product. check_workup->sol_workup No

Caption: A decision tree for troubleshooting low yields in the amide reduction step.

References

Optimizing reaction conditions for "1H,1H-Perfluoropentylamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,1H-Perfluoropentylamine. The information is designed to assist in optimizing reaction conditions and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of this compound?

This compound, also known as 1H,1H-Nonafluoropentylamine, is a fluorinated organic compound.[1][2] Its key properties are summarized in the table below.

PropertyValue
CAS Number 355-27-1[1][2]
Molecular Formula C₅H₄F₉N[1][2]
Molecular Weight 249.08 g/mol [1][2]
Boiling Point 87 °C[2]
Density 1.519 g/cm³ (at 20 °C)[2]
Flash Point 20.0 ± 18.0 °C[2]
Alternate Names 1H,1H-Nonafluoropentylamine, (Perfluorobut-1-yl)methylamine[1][2]

Q2: What are the primary safety concerns when handling this compound?

This compound is classified as causing severe skin burns and eye damage.[3] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Q3: In what types of reactions can this compound be used?

While specific applications are not broadly documented in publicly available literature, its structure suggests utility in several reaction types:

  • Nucleophilic Reactions: The primary amine group can act as a nucleophile in reactions such as acylation, alkylation, and Schiff base formation.

  • C-H Functionalization: The C-H bonds at the 1-position can potentially be functionalized, for instance, through deprotonation followed by reaction with an electrophile. There is literature precedent for the copper-catalyzed arylation of 1H-perfluoroalkanes, indicating this is a viable strategy.[4]

Q4: Where can I find spectroscopic data for this compound?

Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound is not consistently available in public databases. It is highly recommended that users acquire their own analytical data for the specific batch of the chemical they are using to ensure identity and purity.

Troubleshooting Guides

Guide 1: Acylation of the Amine Group

This guide addresses common issues in the acylation of this compound with an acyl chloride or anhydride.

Experimental Protocol: General Acylation Procedure

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Troubleshooting Table: Acylation Reactions

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Acylating Agent: The acyl chloride or anhydride may have hydrolyzed.Use a fresh or newly opened bottle of the acylating agent.
Insufficient Basicity: The electron-withdrawing nature of the perfluoroalkyl chain reduces the nucleophilicity of the amine.Use a stronger non-nucleophilic base, such as DBU or an organolithium reagent at low temperature, if compatible with the substrates.
Steric Hindrance: Bulky acylating agents may react slowly.Increase the reaction temperature or use a less sterically hindered acylating agent if possible.
Formation of Multiple Products Over-acylation: If the acylating agent has other reactive sites.Use a more selective acylating agent or milder reaction conditions (lower temperature, shorter reaction time).
Side reactions with the base: The base may be reacting with the acylating agent.Use a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA).
Difficult Product Isolation Emulsion during workup: The fluorinated product may lead to emulsification.Add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also be effective.
Product Volatility: The product may be volatile and lost during solvent removal.Use a rotary evaporator at low temperature and pressure. For highly volatile products, consider purification by distillation.

Logical Workflow for Acylation Troubleshooting

start Reaction Start check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% ts_reagent Verify Reagent Activity (Acylating Agent, Base) low_conversion->ts_reagent check_purity Check Purity (NMR/LC-MS) good_conversion->check_purity impure_product Impure Product check_purity->impure_product No pure_product Pure Product check_purity->pure_product Yes ts_side_reactions Investigate Side Reactions (Change Base, Lower Temp) impure_product->ts_side_reactions end End pure_product->end ts_conditions Modify Conditions (Stronger Base, Higher Temp) ts_reagent->ts_conditions ts_conditions->start Retry ts_workup Optimize Workup (Brine, Centrifugation) ts_side_reactions->ts_workup ts_workup->start Retry

Caption: Troubleshooting workflow for acylation reactions.

Guide 2: Copper-Catalyzed C-H Arylation

This guide is based on the general methodology for the arylation of 1H-perfluoroalkanes and is adapted for this compound.[4]

Experimental Protocol: General C-H Arylation Procedure

  • To an oven-dried Schlenk flask, add CuCl (5 mol%) and a ligand (e.g., 1,10-phenanthroline, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).

  • Add the aryl iodide (1.0 eq.) and an anhydrous solvent (e.g., DMPU).

  • Add this compound (1.5 eq.).

  • Add a strong base (e.g., TMP₂Zn, 1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Table: C-H Arylation Reactions

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The copper catalyst may be oxidized or poisoned.Use a fresh source of CuCl and ligand. Ensure strictly anhydrous and anaerobic conditions.
Inefficient Deprotonation: The base may not be strong enough or may be degraded.Use a freshly prepared or titrated solution of the base. Consider alternative strong bases if compatible.
Poor Ligand Choice: The ligand may not be optimal for the substrate.Screen other ligands (e.g., different phenanthroline derivatives, bipyridines).
Homocoupling of Aryl Iodide Reductive elimination from Cu(III) is slow. Lower the reaction temperature. Adjust the stoichiometry of the reagents.
Decomposition of Starting Material Thermal Instability: The perfluoroalkyl-metal intermediate may be unstable at high temperatures.Run the reaction at a lower temperature for a longer duration.
Reaction with Amine: The amine group of another molecule might be interfering.Consider protecting the amine group prior to the C-H arylation if other strategies fail.

Signaling Pathway Diagram: Catalytic Cycle for C-H Arylation

cluster_0 Catalytic Cycle CuI_L Cu(I)L (Active Catalyst) CuIII_Aryl_RF Cu(III)(Aryl)(RF)L CuI_L->CuIII_Aryl_RF Oxidative Addition CuIII_Aryl_RF->CuI_L Reductive Elimination Product Aryl-RF-CH₂NH₂ CuIII_Aryl_RF->Product CuI_RF Cu(I)(RF)L CuI_RF->CuIII_Aryl_RF Transmetalation or direct reaction Aryl_I Aryl-I Aryl_I->CuI_L RF_H RF-CH₂NH₂ RF_H->CuI_RF Deprotonation & Formation of RF-Metal Base Base Base->RF_H

Caption: Proposed catalytic cycle for C-H arylation.

References

Technical Support Center: Degradation of 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the experimental investigation of 1H,1H-Perfluoropentylamine degradation. Given the limited direct research on this specific compound, the information on degradation pathways is extrapolated from studies on structurally similar per- and polyfluoroalkyl substances (PFAS).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Direct experimental data on the degradation of this compound is scarce in scientific literature. However, based on the known behavior of other short-chain PFAS, several potential degradation pathways can be proposed. These primarily involve advanced oxidation processes (AOPs), thermal treatment, and sonochemical degradation, as complete biodegradation is considered highly unlikely due to the strength of the carbon-fluorine bond.[1][2]

Proposed Degradation Pathways:

  • Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, that can initiate the degradation of PFAS.[1][3] For this compound, this would likely involve initial attack at the amine group or the C-H bonds at the alpha-carbon, followed by a cascade of reactions leading to defluorination and chain shortening.[4]

  • Thermal Degradation: At elevated temperatures, perfluoroalkyl compounds undergo decomposition.[5][6] The process for this compound would likely involve cleavage of the C-N bond and fragmentation of the perfluorinated chain, potentially forming shorter-chain perfluorinated compounds and nitrogenous byproducts.[7][8]

  • Sonochemical Degradation: High-frequency ultrasound can induce acoustic cavitation, creating localized high temperatures and pressures that can break down PFAS molecules.[2][9] For this compound, sonolysis is expected to cause pyrolysis at the bubble-water interface, leading to defluorination and mineralization.[10]

  • Photocatalytic Degradation: In the presence of a photocatalyst (e.g., TiO₂) and UV light, reactive oxygen species are generated that can degrade PFAS.[11][12] This process could lead to the stepwise degradation of the perfluorinated chain of this compound.[13]

Q2: Why is this compound expected to be resistant to biodegradation?

A2: Per- and polyfluoroalkyl substances are notoriously resistant to microbial degradation due to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[14] The fluorine atoms create a protective sheath around the carbon backbone, preventing enzymatic attack. While some polyfluoroalkyl substances (which contain C-H bonds) can be partially biodegraded, the perfluorinated chain of this compound is expected to be highly recalcitrant.[14]

Q3: What are the major challenges in studying the degradation of this compound?

A3: The primary challenges include:

  • High Stability: The inherent resistance of the compound to degradation makes it difficult to achieve significant breakdown under typical laboratory conditions.[14]

  • Low Concentrations: Environmental samples and degradation experiments often deal with very low concentrations (parts per trillion), requiring highly sensitive analytical instrumentation.[15]

  • Sample Contamination: PFAS are ubiquitous in many laboratory materials (e.g., PTFE, some plastics), leading to a high risk of background contamination that can interfere with accurate measurements.[16]

  • Formation of Intermediates: Degradation processes can produce a complex mixture of shorter-chain perfluorinated byproducts that can be challenging to identify and quantify.[17]

Troubleshooting Guides

Issue 1: High background levels of PFAS detected in experimental blanks.

Possible Cause Troubleshooting Step
Contaminated solvents or reagents.Use HPLC-grade or "PFAS-free" certified solvents and reagents. Test all new batches for PFAS contamination before use.
Leaching from labware (e.g., PTFE, LDPE).Use polypropylene or high-density polyethylene (HDPE) labware. Avoid using any equipment containing fluoropolymers.[16]
Contamination from the analytical instrument (e.g., LC system).Install a delay column between the solvent mixer and the injector to separate background PFAS from the analytical peak.[18]
Environmental contamination in the lab.Maintain a clean laboratory environment. Minimize the use of products that may contain PFAS (e.g., certain floor waxes, cleaning agents).

Issue 2: Poor sensitivity or inconsistent results in LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Matrix effects from complex sample matrices.Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this.[19] Consider using isotope-labeled internal standards to compensate for matrix effects.
Suboptimal LC-MS/MS parameters.Optimize ionization source parameters (e.g., spray voltage, gas flows) and MS/MS transitions (collision energy) for this compound and its expected degradation products.
Analyte adsorption to sample containers.Use polypropylene vials for sample storage and analysis. Avoid glass containers for aqueous samples as PFAS can adsorb to the surface.[16]
Inadequate chromatographic separation.Experiment with different LC columns (e.g., C18, anion-exchange) and mobile phase compositions to achieve better retention and separation of the target analyte and its degradation products. For ultrashort-chain PFAS, specialized columns may be necessary.[20][21][22]

Issue 3: Difficulty in identifying unknown degradation products.

Possible Cause Troubleshooting Step
Low concentration of intermediates.Concentrate the sample using SPE or other appropriate techniques.
Lack of reference standards.Utilize high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass measurements and propose elemental compositions for unknown peaks.
Complex fragmentation patterns.Perform detailed fragmentation studies (MSⁿ) to elucidate the structure of the unknown compounds.

Quantitative Data Summary

Due to the lack of specific studies on this compound, the following table presents generalized degradation efficiency data for short-chain PFAS from various advanced treatment processes. This data is intended to provide a comparative baseline for expected performance.

Degradation Technology Target Compound(s) Degradation Efficiency (%) Key Conditions Reference(s)
Advanced Oxidation (UV/Sulfite) Short-chain PFCAs63-67% defluorinationUV irradiation, alkaline pH[23]
Sonochemical Degradation PFBA (C4), PFBS (C4)>83% (PFBA), >97% (PFBS)575 kHz, 8 hours[24]
Photocatalysis (TiO₂/UVC) Short-chain PFCAs & PFSAs0-18% (PFCAs), 2-10% (PFSAs)TiO₂ catalyst, UVC light[12][13]
Thermal Degradation on GAC Short-chain PFCAsInitiates at 200°CGranular Activated Carbon[6]

Experimental Protocols

Protocol 1: General Procedure for a Photocatalytic Degradation Study

  • Catalyst Preparation: Synthesize or procure the desired photocatalyst (e.g., TiO₂ nanoparticles). Characterize the material for its properties (e.g., surface area, crystal structure).

  • Reactor Setup: Use a quartz reactor vessel to allow for UV light penetration. Equip the reactor with a UV lamp of a specific wavelength (e.g., 254 nm) and a magnetic stirrer.

  • Reaction Mixture Preparation: Prepare an aqueous solution of this compound of a known concentration in PFAS-free water. Add the photocatalyst at a specific loading (e.g., 1 g/L).

  • Degradation Experiment:

    • Stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Collect aliquots of the suspension at predetermined time intervals.

  • Sample Analysis:

    • Immediately filter the collected aliquots through a PFAS-free syringe filter (e.g., polypropylene) to remove the catalyst particles.

    • Analyze the filtrate for the parent compound and potential degradation products using LC-MS/MS.

    • Analyze for fluoride ion concentration using an ion-selective electrode or ion chromatography to determine the extent of mineralization.

  • Controls: Run control experiments without the photocatalyst (photolysis) and without UV light (adsorption) to differentiate between the different removal mechanisms.

Protocol 2: General Procedure for Sample Preparation for LC-MS/MS Analysis

  • Sample Collection: Collect aqueous samples in polypropylene or HDPE bottles.[19]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., weak anion exchange) with a sequence of solvents, typically including methanol and PFAS-free water.

    • Load a known volume of the aqueous sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the retained analytes with a stronger solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Concentration: Evaporate the eluent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

  • Analysis: Inject the prepared sample into the LC-MS/MS system for quantification.

Visualizations

cluster_AOP Advanced Oxidation Process Start This compound (C₅F₁₁CH₂NH₂) Radical_Attack Radical Attack (•OH, SO₄•⁻) Start->Radical_Attack Intermediate_1 Oxidized Intermediates Radical_Attack->Intermediate_1 Defluorination Stepwise Defluorination (-HF) Intermediate_1->Defluorination Short_Chain_PFAS Shorter-Chain Perfluorinated Acids/Amines Defluorination->Short_Chain_PFAS Chain Shortening Short_Chain_PFAS->Defluorination Mineralization Mineralization Products (CO₂, H₂O, F⁻, NOx) Short_Chain_PFAS->Mineralization cluster_workflow Experimental Workflow for Degradation Study Sample_Collection Aqueous Sample Collection (Polypropylene bottles) Degradation_Experiment Degradation Experiment (e.g., Photocatalysis) Sample_Collection->Degradation_Experiment Sampling Time-series Sampling Degradation_Experiment->Sampling Sample_Prep Sample Preparation (Solid-Phase Extraction) Sampling->Sample_Prep LC_MSMS LC-MS/MS Analysis (Parent Compound & Products) Sample_Prep->LC_MSMS IC Ion Chromatography (Fluoride Analysis) Sample_Prep->IC Data_Analysis Data Analysis & Interpretation LC_MSMS->Data_Analysis IC->Data_Analysis Troubleshooting High Background PFAS Possible Causes - Contaminated Solvents - Labware Leaching - Instrument Contamination Solutions - Use PFAS-free materials - Install delay column - Method blanks Poor_Sensitivity Poor LC-MS/MS Sensitivity Possible Causes - Matrix Effects - Analyte Adsorption - Suboptimal Parameters Solutions - Optimize Sample Prep - Use Polypropylene Vials - Tune MS/MS Unknown_Peaks Unknown Degradation Products Possible Causes - Low Concentration - No Standards Solutions - Sample Concentration - Use High-Resolution MS

References

Technical Support Center: Reactions of 1H,1H-Perfluoropentylamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for synthetic reactions involving 1H,1H-Perfluoropentylamine and various electrophiles. Due to the strong electron-withdrawing nature of the perfluorobutyl group, this amine exhibits significantly reduced nucleophilicity compared to its non-fluorinated analogs, which can lead to common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Conversion in Acylation and Alkylation Reactions

Question: I am attempting to acylate/alkylate this compound with an acyl halide/alkyl halide, but I am observing very low to no product formation, and my starting amine is recovered. What could be the cause?

Answer:

This is a common issue when working with this compound and is primarily due to its significantly reduced nucleophilicity. The strong inductive effect of the C4F9- group withdraws electron density from the nitrogen atom, making it a much weaker nucleophile than typical primary amines. For context, the nucleophilicity of 2,2,2-trifluoroethylamine is reduced by a factor of approximately 100,000 compared to ethylamine[1].

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the reduced reactivity. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

  • Use a More Reactive Electrophile: If possible, switch to a more reactive electrophile. For acylations, an acyl fluoride or anhydride may be more effective than an acyl chloride or bromide. For alkylations, alkyl iodides are more reactive than bromides or chlorides.

  • Employ a Catalyst: For acylation reactions, consider using a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in stoichiometric or catalytic amounts to facilitate the reaction.

  • Choice of Base (for Acylation): Use a non-nucleophilic, strong base to deprotonate the amine or the resulting ammonium salt without competing with the desired reaction. Proton sponges or hindered tertiary amines are good candidates.

  • Solvent Selection: Use a polar aprotic solvent like DMF or NMP, which can help to solvate the transition state and may enhance the reaction rate.

  • Extended Reaction Times: Due to the lower reactivity, these reactions may require significantly longer times to reach completion. Monitor the reaction progress by TLC, GC-MS, or NMR.

Issue 2: Observation of an Elimination Side Product in Alkylation Reactions

Question: I am trying to N-alkylate this compound with a primary or secondary alkyl halide and am observing a significant amount of an alkene byproduct. What is happening and how can I minimize this?

Answer:

The formation of an alkene is indicative of a competing elimination reaction (E2). While this compound is a weak nucleophile, it can still act as a base, particularly with sterically hindered or secondary alkyl halides. The perfluoroalkyl group does not significantly hinder the amine sterically, but the reduced nucleophilicity can make the rate of substitution (SN2) comparable to the rate of elimination.

Troubleshooting Steps:

  • Use a Less Hindered Alkyl Halide: Primary alkyl halides are much more susceptible to SN2 reactions and less prone to E2 elimination compared to secondary or tertiary halides.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.

  • Use a Softer Halide Leaving Group: Alkyl iodides are better leaving groups and can promote the SN2 reaction over E2 compared to bromides and chlorides.

  • Solvent Choice: A polar aprotic solvent is generally preferred for SN2 reactions.

Issue 3: Difficulty in Forming Imines with Aldehydes and Ketones

Question: I am reacting this compound with an aldehyde/ketone to form an imine, but the equilibrium seems to favor the starting materials. How can I drive the reaction to completion?

Answer:

Imine formation is a reversible equilibrium reaction. The reduced nucleophilicity of this compound can make the initial nucleophilic attack on the carbonyl less favorable. To drive the equilibrium towards the imine product, the removal of water is crucial.

Troubleshooting Steps:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Acid Catalysis: The reaction is catalyzed by acid. Use a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid. The optimal pH for imine formation is typically around 4-5[2]. At lower pH, the amine will be protonated and non-nucleophilic.

  • Solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or benzene, is ideal when using a Dean-Stark trap.

Frequently Asked Questions (FAQs)

Q1: How does the basicity of this compound compare to non-fluorinated primary amines?

Q2: Are the amides formed from this compound stable?

A2: Yes, amides are generally very stable functional groups. Amides derived from this compound are expected to be stable under most conditions. However, the electron-withdrawing nature of the perfluoroalkyl group can make the amide bond more susceptible to hydrolysis under harsh acidic or basic conditions compared to amides of non-fluorinated amines[4][5].

Q3: Can I expect overalkylation to be a significant side reaction?

A3: Overalkylation, the reaction of the initially formed secondary amine with the alkylating agent to form a tertiary amine, is a common side reaction in the alkylation of primary amines. Due to the significantly reduced nucleophilicity of the secondary amine product, which will have two electron-withdrawing perfluoroalkyl-ethyl groups, overalkylation is expected to be less of a concern with this compound compared to its non-fluorinated counterparts. However, it can still occur, especially with highly reactive alkylating agents or under forcing conditions. Using a molar excess of the perfluorinated amine can help to minimize this side reaction.

Data Presentation

Table 1: Comparison of Basicity and Nucleophilicity of Amines

AmineStructurepKa of Conjugate AcidRelative Nucleophilicity
EthylamineCH₃CH₂NH₂~10.7High
2,2,2-TrifluoroethylamineCF₃CH₂NH₂5.7Very Low (~100,000x less than ethylamine)[1]
This compound C₄F₉CH₂NH₂ ~6 (estimated) Very Low

Experimental Protocols

General Protocol for the Acylation of this compound
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF, DCM, or MeCN).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.)). For less reactive systems, a catalytic amount of DMAP (0.1 eq.) can be added.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve the acyl halide or anhydride (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or GC-MS. Gentle heating may be required for less reactive electrophiles.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

General Protocol for the Alkylation of this compound
  • Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser and a nitrogen atmosphere, combine this compound (1.0 - 2.0 eq. to minimize overalkylation), the alkyl halide (1.0 eq.), a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5 eq.), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography or distillation.

Visualizations

reaction_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification This compound This compound Mixing Mixing & Temperature Control This compound->Mixing Electrophile Electrophile Electrophile->Mixing Solvent_Base Solvent / Base Solvent_Base->Mixing Monitoring Reaction Monitoring (TLC, GC-MS) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for the reaction of this compound with an electrophile.

troubleshooting_guide Start Low or No Product Formation? Reduced_Reactivity Probable Cause: Reduced Nucleophilicity Start->Reduced_Reactivity Check_Side_Products Side Products Observed? Start->Check_Side_Products Increase_Temp Increase Temperature Reduced_Reactivity->Increase_Temp More_Reactive_Electrophile Use More Reactive Electrophile Reduced_Reactivity->More_Reactive_Electrophile Use_Catalyst Use Catalyst (e.g., DMAP) Reduced_Reactivity->Use_Catalyst Elimination Alkene Detected? (Elimination Reaction) Check_Side_Products->Elimination Yes Product Product Check_Side_Products->Product No Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Less_Hindered_Halide Use Less Hindered Alkyl Halide Elimination->Less_Hindered_Halide

Caption: Troubleshooting decision tree for reactions involving this compound.

Caption: Diagram illustrating the electronic effect of the perfluorobutyl group on the amine's reactivity.

References

How to improve the yield of "1H,1H-Perfluoropentylamine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H,1H-Perfluoropentylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective methods for the synthesis of this compound involve the reduction of a C5 perfluorinated precursor. The two primary routes are:

  • Reduction of 1H,1H-Perfluoropentanamide: This method utilizes a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to convert the amide functional group directly to an amine.

  • Catalytic Hydrogenation of Perfluoropentanenitrile: This route involves the reduction of a nitrile functional group using hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

Q2: I am observing low yields in my synthesis. What are the common contributing factors?

A2: Low yields can stem from several factors, including:

  • Purity of Starting Materials: Impurities in the perfluoropentanamide or perfluoropentanenitrile can interfere with the reaction.

  • Moisture: The presence of water can quench the reducing agent (especially LiAlH₄) and deactivate catalysts.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or the formation of side products.

  • Inadequate Mixing: Poor agitation can result in localized reactions and incomplete conversion.

  • Catalyst Activity: For catalytic hydrogenation, the catalyst may be deactivated or of low quality.

  • Side Reactions: Formation of secondary or tertiary amines can be a significant issue in catalytic hydrogenation.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation?

A3: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles.[1] To suppress this, the reaction is often conducted in the presence of ammonia or ammonium hydroxide.[1] The ammonia competes with the primary amine product for reaction with the intermediate imine, thereby favoring the formation of the desired primary amine.

Q4: My LiAlH₄ reduction is sluggish or incomplete. What should I check?

A4: If you are experiencing issues with a LiAlH₄ reduction, consider the following:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried and solvents are anhydrous.

  • Reagent Quality: LiAlH₄ can degrade over time. Use a fresh, high-quality reagent.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used for LiAlH₄ reductions.

  • Reaction Temperature: While the reaction is often initiated at a low temperature, it may require warming to room temperature or gentle reflux to go to completion.

Troubleshooting Guides

Issue 1: Low Yield in LiAlH₄ Reduction of 1H,1H-Perfluoropentanamide
Potential Cause Troubleshooting Step
Presence of Moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive LiAlH₄ Use a fresh bottle of LiAlH₄. The activity of the reagent can be tested on a small scale with a simple ketone.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or temperature.
Sub-optimal Work-up The work-up procedure to quench excess LiAlH₄ and isolate the product is critical. Follow a well-established quenching procedure carefully (e.g., Fieser work-up).
Issue 2: Low Yield and Side Product Formation in Catalytic Hydrogenation of Perfluoropentanenitrile
Potential Cause Troubleshooting Step
Catalyst Deactivation Use a fresh, high-quality catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).
Formation of Secondary/Tertiary Amines Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of these byproducts.[1]
Sub-optimal Hydrogen Pressure The reaction is sensitive to hydrogen pressure. Optimize the pressure according to the specific catalyst and reactor setup.
Poor Mass Transfer Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface.

Data Presentation

Table 1: Hypothetical Reaction Parameters for this compound Synthesis

Parameter Method 1: LiAlH₄ Reduction Method 2: Catalytic Hydrogenation
Starting Material 1H,1H-PerfluoropentanamidePerfluoropentanenitrile
Reagent/Catalyst Lithium Aluminum Hydride (LiAlH₄)Raney Nickel or Pd/C
Solvent Anhydrous Diethyl Ether or THFMethanol or Ethanol (with NH₃)
Temperature 0 °C to reflux25 - 100 °C
Pressure Atmospheric50 - 500 psi H₂
Typical Yield 70 - 90%60 - 85%
Key Considerations Requires strictly anhydrous conditions.Addition of ammonia is crucial to minimize side products.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of 1H,1H-Perfluoropentanamide

1. Reaction Setup:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
  • The system is purged with dry nitrogen.

2. Reaction Procedure:

  • Lithium aluminum hydride (LiAlH₄) is suspended in anhydrous diethyl ether in the reaction flask and cooled to 0 °C in an ice bath.
  • A solution of 1H,1H-Perfluoropentanamide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄.
  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
  • The reaction progress is monitored by TLC or GC.

3. Work-up:

  • The flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
  • The resulting granular precipitate is filtered off and washed with diethyl ether.
  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

4. Purification:

  • The crude this compound is purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of Perfluoropentanenitrile

1. Reaction Setup:

  • A high-pressure autoclave (e.g., Parr hydrogenator) is used.
  • The autoclave is charged with perfluoropentanenitrile, a suitable solvent (e.g., methanol saturated with ammonia), and the catalyst (e.g., Raney Nickel or 5% Pd/C).

2. Reaction Procedure:

  • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.
  • The vessel is pressurized with hydrogen to the desired pressure (e.g., 100 psi).
  • The mixture is stirred vigorously and heated to the desired temperature (e.g., 80 °C).
  • The reaction is monitored by the uptake of hydrogen.

3. Work-up:

  • After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.
  • The catalyst is removed by filtration through a pad of celite.
  • The solvent is removed by rotary evaporation.

4. Purification:

  • The crude product is dissolved in a suitable organic solvent and washed with water to remove any remaining salts.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed.
  • The final product is purified by fractional distillation.

Mandatory Visualization

experimental_workflow_liAlH4 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Assemble and purge flame-dried glassware charge_reagents Charge LiAlH4 and ether, cool to 0 °C setup->charge_reagents add_amide Add amide solution dropwise charge_reagents->add_amide reflux Warm to RT and reflux add_amide->reflux monitor Monitor reaction (TLC/GC) reflux->monitor quench Quench excess LiAlH4 at 0 °C monitor->quench filter_salts Filter inorganic salts quench->filter_salts dry_extract Dry and concentrate organic phase filter_salts->dry_extract distill Fractional distillation dry_extract->distill

Caption: Experimental workflow for the synthesis of this compound via LiAlH₄ reduction.

troubleshooting_decision_tree cluster_method Identify Synthesis Method cluster_liAlH4 LiAlH4 Reduction Issues cluster_hydrogenation Catalytic Hydrogenation Issues start Low Yield Observed method LiAlH4 Reduction or Catalytic Hydrogenation? start->method check_moisture Check for moisture? (Anhydrous conditions) method->check_moisture LiAlH4 check_catalyst Catalyst deactivation? method->check_catalyst Hydrogenation check_reagent Check LiAlH4 activity? check_moisture->check_reagent check_completion Incomplete reaction? (Monitor via TLC/GC) check_reagent->check_completion check_side_products Side products observed? (Add NH3) check_catalyst->check_side_products check_pressure Optimize H2 pressure? check_side_products->check_pressure

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H,1H-Perfluoropentylamine. This resource is designed to assist researchers, scientists, and drug development professionals in safely handling and utilizing this compound in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and key data presented in a clear and accessible format.

Troubleshooting Guide

Encountering issues during your experiments with this compound? This guide provides potential solutions to common challenges.

Issue Potential Cause Recommended Solution
Incomplete Reaction or Low Yield Poor Solubility: this compound may have limited solubility in your reaction solvent.- Solvent Screening: Test a range of fluorinated or highly polar aprotic solvents. - Co-solvent System: Consider using a co-solvent to improve solubility. - Sonication: Apply sonication to aid dissolution.
Moisture Contamination: The presence of water can interfere with many reactions involving amines.- Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry: Inaccurate measurement of reactants.- Verify Calculations: Double-check all molar calculations. - Use a Calibrated Balance: Ensure your weighing equipment is properly calibrated.
Formation of Side Products Reactivity of the Amine Group: The amine group may participate in unintended side reactions.- Protecting Groups: Consider protecting the amine group if it is not the intended reactive site. - Temperature Control: Run the reaction at a lower temperature to minimize side reactions.
Degradation of the Compound: The compound may be unstable under the reaction conditions.- Analyze Stability: Perform a stability study of this compound under your specific reaction conditions (e.g., temperature, pH).
Difficulty in Product Isolation/Purification Emulsion Formation: The fluorinated nature of the compound can lead to stable emulsions during aqueous workups.- Brine Wash: Use a saturated sodium chloride solution to help break the emulsion. - Centrifugation: If emulsions persist, centrifugation can aid in phase separation. - Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help.
Co-elution during Chromatography: The product may co-elute with starting materials or byproducts.- Optimize Chromatography Conditions: Screen different solvent systems and stationary phases (e.g., silica gel, alumina, or reverse-phase). - Alternative Purification: Consider other purification techniques such as distillation or crystallization.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

2. What are the recommended storage conditions for this compound?

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] Keep it away from incompatible materials such as strong oxidizing agents and moisture.

3. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear:

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile, neoprene).

  • A lab coat or chemical-resistant apron.

  • Closed-toe shoes.

In case of potential inhalation, a respirator with an appropriate cartridge should be used.

4. How should I dispose of waste containing this compound?

Waste containing this compound should be treated as hazardous chemical waste.[4] Collect it in a designated, properly labeled, and sealed container.[2] Do not dispose of it down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

5. What should I do in case of a spill?

For a small spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[2][3] Collect the absorbed material into a sealed container for disposal.[2] Ensure the area is well-ventilated.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₅H₄F₉N[5]
Molecular Weight 249.08 g/mol [1][5]
CAS Number 355-27-1[5]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Density Not specified
Solubility Expected to have low solubility in water and higher solubility in fluorinated solvents.

Table 2: Safety Information

Hazard StatementGHS ClassificationPrecautionary Statements
Causes severe skin burns and eye damage.[1]Skin Corrosion/Irritation, Category 1; Serious Eye Damage/Eye Irritation, Category 1P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols & Workflows

While specific experimental protocols for this compound are not widely published, the following generalized workflows can be adapted for its use in a typical chemical reaction and subsequent workup.

General Reaction Workflow

This diagram outlines a standard workflow for a chemical reaction involving this compound under an inert atmosphere.

Reaction_Workflow General Reaction Workflow prep Preparation (Dry Glassware, Inert Atmosphere) reagents Addition of Reactants & this compound prep->reagents reaction Reaction (Stirring, Temperature Control) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS, NMR) reaction->monitoring monitoring->reaction Continue if incomplete quench Reaction Quenching monitoring->quench Proceed if complete workup Aqueous Workup quench->workup extract Extraction with Organic Solvent workup->extract dry Drying of Organic Layer (e.g., MgSO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Chromatography, Distillation) concentrate->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for a chemical synthesis using this compound.

Spill Response Logic

This diagram illustrates the decision-making process for handling a spill of this compound.

Caption: Decision tree for responding to a this compound spill.

References

Technical Support Center: Scaling Up the Synthesis of 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 1H,1H-Perfluoropentylamine. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

Q2: What are the primary safety concerns when working with this compound and its precursors?

Handling fluorinated compounds and amines requires strict safety protocols. Based on data for similar compounds, here are the key safety considerations:

  • Corrosivity: Perfluorinated amines can cause severe skin burns and eye damage.[1]

  • Inhalation Toxicity: Vapors and fumes can be harmful if inhaled, requiring work in a well-ventilated area or with respiratory protection.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and flame-resistant lab coats.[1][3]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Use non-sparking tools to prevent ignition.[2]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, potentially under an inert atmosphere as some amines are air-sensitive.[3]

Q3: What are the critical process parameters to control during the scale-up of the synthesis?

Successful scale-up requires careful control of several parameters:

  • Temperature: Reaction temperature is crucial for controlling reaction rate and minimizing side product formation.

  • Pressure: For reactions involving gases, maintaining the correct pressure is essential.

  • Stoichiometry: Precise control of reactant ratios is vital to maximize yield and minimize impurities.

  • Mixing: Efficient mixing becomes more challenging on a larger scale and is critical for maintaining homogeneity and heat transfer.

  • Addition Rate: The rate of reagent addition can significantly impact the reaction profile and selectivity.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and scale-up of this compound.

Low Reaction Yield

Problem: The reaction yield is significantly lower than expected.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Optimize reaction temperature and pressure. - Screen different solvents to improve solubility and reactivity. - Evaluate different catalysts and catalyst loading.
Poor Reagent Quality - Ensure the purity of starting materials and reagents. - Use freshly distilled or purified solvents.
Inefficient Mixing - On a larger scale, ensure the stirring is vigorous enough to maintain a homogeneous mixture. - Consider mechanical stirring for larger reaction volumes.
Side Reactions - Analyze the crude reaction mixture by techniques like GC-MS or NMR to identify byproducts. - Adjust reaction conditions (e.g., lower temperature, different stoichiometry) to minimize side reactions.
Product Loss During Workup - Optimize the extraction and purification steps. - Ensure the pH is appropriate during aqueous workup to prevent loss of the amine product.
Impure Product

Problem: The final product is contaminated with impurities.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC, GC, or NMR to ensure completion. - If the reaction stalls, consider adding more reagent or catalyst.
Formation of Side Products - Modify reaction conditions to improve selectivity. - Investigate alternative synthetic routes that may produce fewer byproducts.
Ineffective Purification - For basic compounds like amines, consider using solid-phase extraction (SPE) with a suitable sorbent for purification.[4] - Optimize the conditions for distillation or chromatography (e.g., column packing, solvent gradient).
Contamination from Equipment - Ensure all glassware and equipment are thoroughly cleaned and dried before use.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

experimental_workflow General Experimental Workflow for Synthesis reagent_prep Reagent Preparation & Inerting reaction_setup Reaction Setup reagent_prep->reaction_setup reaction Reaction under Controlled Conditions reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Synthesis Scale-Up start Problem Identified low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions Yes identify_byproducts Identify Byproducts (GC-MS, NMR) impure_product->identify_byproducts Yes end Problem Resolved impure_product->end No check_reagents Analyze Reagent Purity check_conditions->check_reagents optimize_workup Optimize Workup & Purification check_reagents->optimize_workup optimize_workup->end modify_synthesis Modify Synthetic Route or Conditions identify_byproducts->modify_synthesis modify_synthesis->end

Caption: A decision tree for troubleshooting common synthesis scale-up issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1H,1H-Perfluoropentylamine and 1H,1H-Perfluorobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1H,1H-Perfluoropentylamine and 1H,1H-Perfluorobutylamine. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific applications by offering a detailed comparison of their chemical properties, supported by available data and general principles of organofluorine chemistry. Due to a lack of direct comparative experimental studies, this guide combines theoretical data with established chemical principles to infer relative reactivity.

Core Chemical Properties

A fundamental aspect influencing the reactivity of these amines is the strong electron-withdrawing nature of the perfluoroalkyl chain. This effect significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to their non-fluorinated counterparts.

PropertyThis compound1H,1H-Perfluorobutylamine
Chemical Formula C₅H₄F₉NC₄H₄F₇N
Molecular Weight 249.08 g/mol 199.07 g/mol
Structure CF₃(CF₂)₃CH₂NH₂CF₃(CF₂)₂CH₂NH₂
Predicted pKa 5.92No predicted value found

Reactivity Comparison: A Qualitative Assessment

The primary determinant of the nucleophilic reactivity of these amines is their basicity, which is inversely related to the electron-withdrawing strength of the perfluoroalkyl chain. The longer the perfluoroalkyl chain, the stronger the inductive electron-withdrawing effect, and consequently, the lower the basicity of the amine.

Based on this principle, This compound is expected to be less reactive as a nucleophile than 1H,1H-Perfluorobutylamine . The additional CF₂ group in the pentylamine derivative exerts a greater electron-withdrawing effect, further reducing the availability of the lone pair of electrons on the nitrogen atom for participating in chemical reactions.

This difference in reactivity is crucial when considering these amines for reactions such as N-acylation or N-alkylation. For a given electrophile, 1H,1H-Perfluorobutylamine would be expected to react at a faster rate than this compound under identical conditions.

Logical Relationship of Reactivity

The following diagram illustrates the inverse relationship between the length of the perfluoroalkyl chain, the strength of the electron-withdrawing effect, the basicity of the amine, and its resulting nucleophilic reactivity.

G cluster_pentyl This compound cluster_butyl 1H,1H-Perfluorobutylamine ChainLength_P Longer Perfluoroalkyl Chain (C4F9) EWG_P Stronger Electron-Withdrawing Effect ChainLength_P->EWG_P leads to Basicity_P Lower Basicity EWG_P->Basicity_P results in Reactivity_P Lower Nucleophilic Reactivity Basicity_P->Reactivity_P correlates with ChainLength_B Shorter Perfluoroalkyl Chain (C3F7) EWG_B Weaker Electron-Withdrawing Effect ChainLength_B->EWG_B leads to Basicity_B Higher Basicity EWG_B->Basicity_B results in Reactivity_B Higher Nucleophilic Reactivity Basicity_B->Reactivity_B correlates with

Figure 1. Logical flow demonstrating the influence of perfluoroalkyl chain length on the nucleophilic reactivity of the corresponding amines.

Experimental Protocols: A General Approach for Reactivity Comparison via N-Acylation

Objective: To compare the rate of N-acylation of this compound and 1H,1H-Perfluorobutylamine with a common acylating agent.

Materials:

  • This compound

  • 1H,1H-Perfluorobutylamine

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

  • Internal standard for quantitative analysis (e.g., a stable compound with a distinct GC retention time or NMR signal)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In two separate, dry reaction vessels equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), prepare equimolar solutions of the amine (this compound in one vessel, and 1H,1H-Perfluorobutylamine in the other) and the non-nucleophilic base in the anhydrous solvent.

  • Internal Standard: Add a known amount of the internal standard to each reaction mixture.

  • Reaction Initiation: At time zero (t=0), add an equimolar amount of the acylating agent to each reaction vessel simultaneously.

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Workup: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., dichloromethane). Dry the organic layer over the drying agent.

  • Analysis: Analyze the organic extract by GC or ¹H NMR to determine the ratio of the starting amine to the acylated product, relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting amine versus time for both reactions. The amine that is consumed at a faster rate is the more reactive nucleophile.

The following workflow diagram illustrates the key steps in this comparative experiment.

G cluster_workflow Experimental Workflow for Reactivity Comparison Start Prepare separate reaction mixtures for each amine AddReagent Add acylating agent at t=0 Start->AddReagent Sample Withdraw aliquots at time intervals AddReagent->Sample Quench Quench reaction Sample->Quench Analyze Analyze by GC or NMR Quench->Analyze Compare Compare reaction rates Analyze->Compare

Figure 2. A generalized experimental workflow for comparing the N-acylation reactivity of this compound and 1H,1H-Perfluorobutylamine.

Signaling Pathways

Currently, there is no readily available information in the scientific literature describing the involvement of this compound or 1H,1H-Perfluorobutylamine in specific signaling pathways. Their primary utility lies in synthetic organic chemistry and materials science due to the unique properties conferred by the perfluoroalkyl moiety.

Conclusion

A Comparative Guide to 1H,1H-Perfluoropentylamine and Perfluoro-tert-butylamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorinated compounds, both 1H,1H-Perfluoropentylamine and perfluoro-tert-butylamine present unique profiles for consideration in research, particularly in the fields of drug development and biomedical imaging. This guide offers an objective comparison of their properties and performance, drawing on available experimental data to inform researchers, scientists, and drug development professionals. While extensive data exists for perfluoro-tert-butylamine, particularly in the context of ¹⁹F Magnetic Resonance Imaging (MRI), information regarding the specific applications and performance of this compound is less prevalent in the current literature.

Physicochemical Properties

A fundamental comparison begins with the distinct structural and physical properties of these two amines. Perfluoro-tert-butylamine is a fully fluorinated, branched amine, whereas this compound is a partially fluorinated, linear amine. These differences in structure have a significant impact on their molecular weight, fluorine content, and likely their polarity and reactivity.

PropertyThis compoundPerfluoro-tert-butylamine
CAS Number 355-27-1[1][2]Not readily available
Molecular Formula C₅H₄F₉N[1][2]C₄F₁₁N
Molecular Weight 249.08 g/mol [1][2]271.03 g/mol
Structure Linear, partially fluorinatedBranched, perfluorinated
Fluorine Content (by mass) ~68.6%~77.1%

Performance in Core Applications

The primary application for which significant experimental data is available is the use of the perfluoro-tert-butyl group, the core of perfluoro-tert-butylamine, in ¹⁹F MRI. The unique magnetic properties of the nine equivalent fluorine atoms in the perfluoro-tert-butyl (PFtB) group make it an excellent candidate for a contrast agent.

¹⁹F Magnetic Resonance Imaging (MRI)

The perfluoro-tert-butyl group provides a strong, single resonance peak in ¹⁹F NMR spectroscopy, which is highly advantageous for clear and sensitive imaging.[3][4] This property is crucial for in vivo cell tracking and metabolic imaging studies.

Performance MetricPerfluoro-tert-butylamine (as perfluoro-tert-butyl group)This compound
¹⁹F NMR Signal Sharp singlet[4]No data available
¹⁹F Chemical Shift Approximately -71.4 ppm[4][5]No data available
In Vivo Clearance Elimination of related compounds observed over ~30 days in rats at a dose of 0.34 mg/g.[6]No data available
Detection Limit As low as 0.25 mM with a short acquisition time.[4]No data available

No experimental data was found in the searched literature regarding the performance of this compound in ¹⁹F MRI or other relevant applications.

Metabolic Stability and Cytotoxicity

Metabolic stability is a critical parameter in drug development. While specific data for both compounds is limited, general principles for fluorinated molecules can be considered. The high strength of the C-F bond generally imparts greater metabolic stability compared to C-H bonds.

ParameterPerfluoro-tert-butylamineThis compound
Metabolic Stability Expected to be high due to perfluorination. No direct experimental data found.The presence of a C-H bond at the α-position to the amine may represent a site for metabolic activity. No direct experimental data found.
Cytotoxicity No direct data available. Related perfluorocarbons have shown some cytotoxicity at high concentrations.No direct data available.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols related to the synthesis and application of these compounds.

Synthesis of N-Perfluoro-tert-butyl Secondary Amines

This protocol outlines a method for the synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines.[7][8]

Experimental Workflow: Synthesis of N-Perfluoro-tert-butyl Secondary Amines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start N-trifluoromethyl secondary amine Mixing Combine reactants and solvent under inert atmosphere Start->Mixing Reagents TMSCF₃ (Trifluoromethyltrimethylsilane) CsF (Cesium Fluoride) Reagents->Mixing Solvent Anhydrous THF Solvent->Mixing Stirring Stir at room temperature Mixing->Stirring Quenching Reaction quenching Stirring->Quenching Extraction Extraction with organic solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Perfluoro-tert-butyl secondary amine Purification->Product

Caption: A generalized workflow for the synthesis of N-perfluoro-tert-butyl secondary amines.

Detailed Protocol:

  • To a solution of N-trifluoromethyl secondary amine (1.0 equiv) in anhydrous tetrahydrofuran (THF), add cesium fluoride (CsF) (1.5 equiv) and trifluoromethyltrimethylsilane (TMSCF₃) (6.0 equiv).

  • Stir the reaction mixture at room temperature for the time specified in the relevant literature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, quench the reaction with a suitable reagent.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-perfluoro-tert-butyl secondary amine.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a general method to assess the metabolic stability of a compound.

Experimental Workflow: Human Liver Microsome Stability Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Test Compound (1 µM) PreInc Pre-incubate mixture at 37°C Compound->PreInc Microsomes Human Liver Microsomes Microsomes->PreInc Buffer Phosphate Buffer Buffer->PreInc Start Initiate reaction with NADPH PreInc->Start Sampling Collect aliquots at time points (0, 5, 15, 30, 60 min) Start->Sampling Quench Quench with ice-cold acetonitrile containing internal standard Sampling->Quench Centrifuge Centrifuge samples Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data Determine percent of compound remaining LCMS->Data Result Calculate half-life (t½) and intrinsic clearance (CLint) Data->Result

Caption: A standard workflow for assessing in vitro metabolic stability.

Detailed Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and the test compound (final concentration, e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a protein precipitation solvent (e.g., ice-cold acetonitrile) with an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant using a quantitative method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.

  • Calculate the percentage of the compound remaining over time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and perfluoro-tert-butylamine. Perfluoro-tert-butylamine, through its core structural motif, demonstrates significant promise as a high-performance agent for ¹⁹F MRI, supported by a growing body of experimental data. Its unique ¹⁹F NMR properties make it a valuable tool for in vivo imaging applications.

In contrast, there is a notable absence of published performance data for this compound in applications relevant to drug discovery and development. While its partially fluorinated structure may offer different solubility and reactivity profiles compared to its perfluorinated counterpart, further experimental investigation is required to elucidate its potential and define its role in research. For scientists and researchers, the choice between these two compounds will be heavily influenced by the specific application. For those engaged in ¹⁹F MRI, perfluoro-tert-butylamine and its derivatives are the clear choice based on current evidence. The potential applications of this compound remain an open area for future research.

References

A Comparative Spectroscopic Analysis of Short-Chain Perfluoroalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of short-chain perfluoroalkylamines, focusing on ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The data presented herein is intended to aid in the identification, characterization, and quantification of these compounds in various research and development settings. Perfluorotripropylamine and perfluorotributylamine are used as primary examples to illustrate the spectroscopic trends within this class of molecules.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The large chemical shift range allows for excellent signal dispersion, minimizing overlap and facilitating structural elucidation.

Comparative ¹⁹F NMR Data

The following table summarizes the typical ¹⁹F NMR chemical shift ranges for the different fluorine environments in short-chain perfluoroalkylamines. Chemical shifts are referenced to CFCl₃ at 0.00 ppm.

CompoundFunctional GroupTypical Chemical Shift Range (ppm)
Perfluorotripropylamine (C₉F₂₁N) -CF₃-81.0 to -83.0
-CF₂- (adjacent to N)-88.0 to -92.0
-CF₂--125.0 to -128.0
Perfluorotributylamine (C₁₂F₂₇N) -CF₃-81.5
-CF₂- (adjacent to N)-90.5
-CF₂--122.0
-CF₂--126.5

Note: Specific chemical shifts can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification and quantification of perfluoroalkylamines. Electron ionization (EI) is a common method that results in characteristic fragmentation patterns.

Comparative Mass Spectrometry Data

The table below details the key mass fragments observed in the electron ionization mass spectra of perfluorotripropylamine and perfluorotributylamine.

CompoundMolecular Ion (M⁺)Key Mass Fragments (m/z) and Plausible Assignments
Perfluorotripropylamine (C₉F₂₁N) 521 (very low abundance)502 [M-F]⁺, 483 [M-F-F]⁺, 219 [C₄F₉]⁺, 169 [C₃F₇]⁺, 131 [C₃F₅]⁺, 69 [CF₃]⁺
Perfluorotributylamine (C₁₂F₂₇N) 671 (very low abundance)652 [M-F]⁺, 264 [C₅F₁₀N]⁺, 219 [C₄F₉]⁺, 131 [C₃F₅]⁺, 69 [CF₃]⁺[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the vibrational modes of molecules and is particularly useful for identifying the strong carbon-fluorine (C-F) bonds characteristic of perfluorinated compounds.

Comparative FTIR Data

The strong C-F stretching vibrations dominate the FTIR spectra of perfluoroalkylamines, typically appearing in the region of 1100-1300 cm⁻¹.

CompoundKey Absorption Bands (cm⁻¹)Vibrational Mode Assignment
Perfluorotripropylamine (C₉F₂₁N) ~1240, ~1190, ~1140C-F Stretching
Perfluorotributylamine (C₁₂F₂₇N) ~1285, ~1240, ~1185, ~1145C-F Stretching

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (gas, liquid, or solid) and intermolecular interactions.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the techniques discussed.

¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the perfluoroalkylamine in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The concentration should be adjusted to ensure a good signal-to-noise ratio.

  • Instrument Parameters:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

    • Reference: Use an external or internal reference standard, typically CFCl₃ (0.00 ppm).

    • Acquisition Parameters:

      • Pulse sequence: A standard single-pulse experiment is usually sufficient.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase and baseline correct the resulting spectrum.

Mass Spectrometry (GC-MS with Electron Ionization)

  • Sample Preparation: Prepare a dilute solution of the perfluoroalkylamine in a volatile organic solvent (e.g., hexane, ethyl acetate) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated in split mode.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven temperature program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 250 °C) to ensure good separation.

    • Mass Spectrometer (MS):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

      • Scan range: A wide mass range (e.g., m/z 50-700) to detect both low and high mass fragments.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with a reference library if available.

FTIR Spectroscopy

  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., KBr, NaCl).

    • Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond, ZnSe). This is often the simplest method for liquid samples.

  • Instrument Parameters:

    • Spectrometer: A Fourier-transform infrared spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Collection and Processing:

    • Collect a background spectrum of the empty sample holder (salt plates or ATR crystal).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a short-chain perfluoroalkylamine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample Perfluoroalkylamine Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_FTIR Prepare Neat Sample (Liquid Film/ATR) Sample->Prep_FTIR NMR ¹⁹F NMR Spectroscopy Prep_NMR->NMR MS GC-MS Analysis Prep_MS->MS FTIR FTIR Spectroscopy Prep_FTIR->FTIR Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_MS Retention Time & Fragmentation Pattern MS->Data_MS Data_FTIR Absorption Bands & Functional Groups FTIR->Data_FTIR Result Structural Elucidation & Compound Identification Data_NMR->Result Data_MS->Result Data_FTIR->Result

References

Validating the Purity of 1H,1H-Perfluoropentylamine: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is paramount in scientific research and pharmaceutical development, where impurities can lead to ambiguous results and potential safety concerns. 1H,1H-Perfluoropentylamine, a fluorinated organic compound, is utilized in various applications where its purity is critical. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.

Quantitative NMR (qNMR) for Purity Determination of Fluorinated Compounds

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[1][2] For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. This technique offers high accuracy, precision, and a wide linear range.[3][4] A significant benefit of ¹⁹F qNMR is the large chemical shift dispersion, which minimizes the risk of signal overlap with impurities, a common challenge in ¹H NMR.[4]

Experimental Protocol: ¹⁹F qNMR for this compound Purity

This protocol outlines the steps for determining the purity of this compound using ¹⁹F qNMR with an internal standard.

1. Materials and Reagents:

  • This compound (Analyte)

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Certified Reference Material, >99.5% purity)

  • Deuterated Solvent: Acetone-d₆ or Chloroform-d

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of the internal standard (3,5-Bis(trifluoromethyl)benzoic acid) into the same vial.

  • Dissolve the mixture in 0.75 mL of the deuterated solvent.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer equipped with a broadband probe.

  • Nucleus: ¹⁹F

  • Pulse Program: A standard 90° pulse sequence with inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE).

  • Acquisition Parameters:

    • Spectral Width (SW): 100 ppm (centered around -110 ppm)[4]

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 15 seconds (to ensure full relaxation of both the analyte and internal standard signals)[4]

    • Number of Scans (NS): 16-64 (to achieve an adequate signal-to-noise ratio)

    • Temperature: 298 K

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction manually to ensure accurate integration.

  • Integrate the signals corresponding to this compound (e.g., the CF₃ group) and the internal standard (the two CF₃ groups).

  • Calculate the purity of this compound using the following equation:

    Purity (% w/w) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Pᵢₛ

    Where:

    • Iₐ and Iᵢₛ are the integrals of the analyte and internal standard signals, respectively.

    • Nₐ and Nᵢₛ are the number of fluorine atoms giving rise to the respective signals.

    • Mₐ and Mᵢₛ are the molar masses of the analyte and internal standard, respectively.

    • mₐ and mᵢₛ are the masses of the analyte and internal standard, respectively.

    • Pᵢₛ is the purity of the internal standard.

Comparative Analysis of Purity Validation Techniques

While ¹⁹F qNMR is a powerful tool, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also employed for purity assessment. The choice of technique depends on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile impurities.[6] It offers excellent sensitivity for detecting trace contaminants like residual solvents or by-products from synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method suitable for a broad range of compounds, including those that are not volatile.[5] When coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), it can provide quantitative information about non-volatile impurities.

The following table summarizes the key performance characteristics of these methods for the purity analysis of this compound.

Feature¹⁹F qNMRGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the ratio of analyte to a certified internal standard based on the integration of their respective NMR signals.Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separates compounds based on their differential partitioning between a mobile and a stationary phase.
Primary Strength High accuracy and precision for absolute purity determination without the need for an analyte-specific reference standard; excellent for isomeric impurity quantification.[6]High sensitivity for the detection and identification of volatile and semi-volatile impurities.Versatility for a wide range of non-volatile impurities; well-established for routine quality control.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dilution in a volatile organic solvent; derivatization may be required for polar analytes.Dissolution in a suitable mobile phase component.
Analysis Time Rapid, typically 10-20 minutes per sample.[7]20-40 minutes per sample.[6]15-30 minutes per sample.
Quantification Direct quantification against a certified internal standard of known purity.[6]Requires calibration curves generated from certified reference standards of the analyte and its impurities.Typically requires reference standards for accurate quantification, though relative purity can be assessed by area percentage.
Data Interpretation Analysis of chemical shifts, coupling constants, and signal integrals to confirm structure and determine purity.Analysis of retention times and mass fragmentation patterns, often compared against spectral libraries.Analysis of retention times and peak areas, compared against a reference standard.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for qNMR purity validation and the logical process for selecting an appropriate analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into NMR Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire FID Data setup_params->acquire_data ft Fourier Transform acquire_data->ft correction Phase & Baseline Correction ft->correction integration Integrate Signals correction->integration calculation Calculate Purity integration->calculation report Final Purity Report calculation->report

Caption: Experimental workflow for qNMR purity validation.

Method_Selection start Purity Validation of This compound q1 Need absolute purity value? start->q1 q2 Are volatile impurities a primary concern? q1->q2 No qnmr Use ¹⁹F qNMR q1->qnmr Yes q3 Are non-volatile impurities expected? q2->q3 No gcms Use GC-MS q2->gcms Yes hplc Use HPLC q3->hplc Yes combined Use a combination of qNMR and Chromatography q3->combined No qnmr->combined gcms->combined hplc->combined

Caption: Logical flow for selecting an analytical method.

Conclusion

For the definitive purity assessment of this compound, ¹⁹F qNMR stands out as a superior method, providing a direct and highly accurate measurement of absolute purity without the need for a specific standard of the analyte .[3][6] Its ability to distinguish and quantify fluorinated isomers and impurities is a significant advantage.

However, for a comprehensive quality control strategy, a multi-technique approach is recommended. GC-MS is invaluable for screening and identifying trace volatile impurities that might be present from the synthesis process. HPLC can be employed to detect any non-volatile contaminants. By combining the absolute quantification of ¹⁹F qNMR with the sensitive impurity profiling of chromatographic methods, researchers and drug development professionals can ensure the highest confidence in the purity of this compound for its intended application.

References

A Comparative Guide to the Quantification of 1H,1H-Perfluoropentylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate quantification of reactants, intermediates, and products is paramount for process optimization, yield determination, and safety assessment. This guide provides a comparative overview of analytical techniques for the quantification of 1H,1H-Perfluoropentylamine in complex reaction mixtures.

Three primary analytical methodologies are evaluated: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. The selection of the most suitable method depends on factors such as required sensitivity, sample matrix complexity, and the availability of instrumentation.

Comparison of Analytical Methodologies

The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and ¹⁹F qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)¹⁹F Quantitative NMR (¹⁹F qNMR)
Principle Separation of volatile compounds followed by mass-based detection and quantification.Separation by liquid chromatography followed by highly selective and sensitive mass-based detection.Non-destructive detection and quantification based on the nuclear spin properties of the ¹⁹F nucleus.[1][2]
Sensitivity Moderate to High (ng/mL to pg/mL), enhanced by derivatization.[3]Very High (pg/mL to fg/mL), often considered the gold standard for trace analysis of PFAS.[4][5]Lower (µg/mL to mg/mL), suitable for higher concentration monitoring.[6][7]
Selectivity High, especially with selected ion monitoring (SIM).Very High, using Multiple Reaction Monitoring (MRM) to minimize matrix interference.[4][8]Excellent, due to the wide chemical shift range of ¹⁹F, which minimizes signal overlap.[2][9]
Sample Prep Often requires derivatization to improve volatility and chromatographic behavior of amines.[10][11]Typically involves dilution ("dilute-and-shoot") or solid-phase extraction (SPE) for cleanup.[12][13]Minimal; often requires only dilution with a deuterated solvent and addition of an internal standard.[6]
Analysis Time Moderate (15-30 min per sample).Fast to Moderate (5-20 min per sample).[4]Fast (<15 min per sample for acquisition).[14]
Matrix Effects Moderate; can be affected by co-eluting matrix components.Can be significant (ion suppression/enhancement); mitigated by isotope dilution methods.[12]Generally low, less susceptible to matrix effects than MS-based methods.
Destructive? YesYesNo, the sample can be recovered.[1]
Key Advantage Widely available instrumentation.Unmatched sensitivity for trace-level quantification.[4]Non-destructive, requires minimal sample prep, and provides structural information.[1][14]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols serve as a general framework and should be optimized for specific reaction matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC analysis of free amines can be challenging due to their polarity, which may cause peak tailing and poor chromatographic resolution.[10] Derivatization is employed to reduce polarity and improve analytical performance.[10][15]

a) Sample Preparation and Derivatization:

  • Quench Reaction: Quench a 100 µL aliquot of the reaction mixture by diluting it in 900 µL of a suitable aprotic solvent (e.g., acetonitrile).

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Derivatization: Add 50 µL of a derivatizing agent, such as heptafluorobutyric anhydride (HFBA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (BSTFA).[11] These reagents react with the amine to form a less polar, more volatile derivative.[3][11]

  • Reaction: Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[3]

  • Analysis: After cooling, the sample is ready for GC-MS injection.

b) Instrumentation:

  • GC Column: Mid-polarity column (e.g., 5% Phenyl Polysilphenylene-siloxane).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for target ions of the derivatized this compound for maximum sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the analysis of per- and polyfluoroalkyl substances (PFAS).[4]

a) Sample Preparation:

  • Quench and Dilute: Quench a 100 µL aliquot of the reaction mixture by diluting it 1:100 or higher in methanol:water (50:50 v/v).[4] The final concentration should fall within the calibrated range of the instrument.

  • Internal Standard: Fortify the diluted sample with an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and variations in instrument response.[12]

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into a polypropylene autosampler vial. Polypropylene is recommended to avoid potential contamination from other materials.[13]

b) Instrumentation:

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 20 mM ammonium acetate in water.[16]

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient would start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detector: Electrospray Ionization (ESI) in positive mode. Monitor at least two specific precursor-to-product ion transitions (MRM) for confident quantification.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)

¹⁹F NMR is a powerful, non-destructive technique for quantifying fluorine-containing compounds.[1][2] Its high specificity arises from the large chemical shift dispersion of the ¹⁹F nucleus, which often results in well-separated signals even in complex mixtures.[9]

a) Sample Preparation:

  • Sample Aliquot: Transfer a precise volume (e.g., 500 µL) of the reaction mixture to an NMR tube.

  • Lock Solvent & Standard: Add 100 µL of a deuterated solvent (e.g., DMSO-d₆) containing a known concentration of a fluorine-containing internal standard. The standard should have a simple ¹⁹F NMR spectrum with a resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).[6]

b) Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to ensure full relaxation between scans.

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure accurate integration.

    • Number of Scans: Sufficient scans (e.g., 64 or more) should be acquired to achieve an adequate signal-to-noise ratio.

  • Quantification: The concentration of this compound is calculated by comparing the integral of its characteristic ¹⁹F signal(s) to the integral of the internal standard of known concentration.

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

GCMS_Workflow A Reaction Mixture Aliquot B Add Internal Standard A->B C Derivatization (e.g., with HFBA) B->C D Heat at 60°C C->D E Inject into GC-MS D->E F Data Acquisition (SIM Mode) E->F G Quantification vs. Calibration Curve F->G

Caption: Experimental workflow for GC-MS quantification.

References

A Comparative Guide to Surface Coatings: 1H,1H-Perfluoropentylamine vs. Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate surface coating is a critical determinant of performance and longevity in a multitude of scientific applications. From tailoring the biocompatibility of medical devices to enhancing the durability of microelectronics, the ability to precisely control surface properties is paramount. This guide provides an objective comparison of two classes of surface modifying agents: the short-chain fluorinated compound 1H,1H-Perfluoropentylamine and the versatile family of silanes.

While specific quantitative performance data for this compound is not extensively available in public literature, this guide will draw comparisons based on the known properties of short-chain perfluoroalkyl substances (PFAS) and fluorinated amines. These compounds are recognized for their ability to create low-energy surfaces with excellent hydrophobic and oleophobic properties. Silanes, on the other hand, represent a broad category of silicon-based compounds capable of forming robust covalent bonds with a variety of substrates, offering a wide range of surface functionalities.

This document will delve into the performance characteristics of these coatings, supported by available experimental data, and provide detailed methodologies for key evaluative experiments.

Data Presentation: Performance Comparison

The following tables summarize the key performance metrics for representative short-chain fluorinated compounds and various silanes. It is important to note that the performance of any coating is highly dependent on the substrate, deposition method, and processing conditions.

Performance Metric Short-Chain Fluorinated Amines (Representative) Aminopropyltriethoxysilane (APTES) Octadecyltrichlorosilane (OTS) Epoxy Silane Fluorosilane
Water Contact Angle (°) (Hydrophobicity) Expected >90 (based on similar compounds)45 - 65[1][2]~110[3]Varies (generally hydrophilic)>100
Surface Free Energy (mN/m) LowModerateLowModerate to HighVery Low
Adhesion to Substrate Good (dependent on amine functionality)Excellent (forms covalent bonds)Good (forms covalent bonds)Excellent (epoxy reactivity enhances adhesion)Excellent (forms covalent bonds)
Primary Functionality Hydrophobicity, OleophobicityAdhesion promotion, Surface functionalization (amine groups)Hydrophobicity, LubricityAdhesion promotion, CrosslinkingExtreme Hydrophobicity and Oleophobicity
Chemical Stability HighGoodGoodHighExcellent

Experimental Protocols

Accurate and reproducible data are the bedrock of material science. The following are detailed methodologies for key experiments used to characterize surface coatings.

Contact Angle Measurement (Sessile Drop Method)

This method is widely used to determine the hydrophobicity or hydrophilicity of a surface by measuring the angle a liquid droplet makes with the surface.

Apparatus:

  • Goniometer with a high-resolution camera

  • Syringe with a fine needle for dispensing droplets

  • Light source

  • Software for image analysis

Procedure:

  • Substrate Preparation: The substrate is cleaned meticulously to remove any contaminants. A common procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Droplet Deposition: A small droplet (typically 1-5 µL) of deionized water is carefully deposited onto the coated surface using the syringe.

  • Image Capture: An image of the droplet profile is captured by the camera.

  • Angle Measurement: The software analyzes the image to determine the angle at the three-phase (solid-liquid-vapor) contact point. The angle is measured on both sides of the droplet and averaged.

  • Replicates: The measurement is repeated at multiple locations on the surface to ensure statistical significance.

Adhesion Testing (ASTM D3359 - Cross-Cut Test)

This test provides a qualitative assessment of the adhesion of a coating to a substrate.

Apparatus:

  • Cross-hatch cutting tool with specified blade spacing

  • Pressure-sensitive adhesive tape (as specified in the standard)

  • Soft brush

Procedure:

  • Scribing: A lattice pattern is cut through the coating to the substrate using the cross-hatch tool. The spacing of the cuts is determined by the coating thickness.

  • Cleaning: The scribed area is gently brushed to remove any detached flakes or ribbons of coating.

  • Tape Application: A strip of the specified adhesive tape is applied firmly over the lattice.

  • Tape Removal: The tape is rapidly pulled off at a 180° angle.

  • Evaluation: The grid area is inspected for the amount of coating removed and rated according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).[4][5][6][7][8]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_amine This compound Surface Interaction cluster_silane Silane Surface Interaction (e.g., APTES) Amine Perfluoropentylamine (C5F11CH2NH2) Bond_A Interaction (e.g., H-bonding, covalent bond) Amine->Bond_A Amine group Substrate_A Substrate (-OH groups) Substrate_A->Bond_A Surface hydroxyls Silane Aminopropyltriethoxysilane (APTES) Hydrolysis Hydrolysis (forms Si-OH) Silane->Hydrolysis Condensation Condensation (forms Si-O-Substrate) Hydrolysis->Condensation Substrate_S Substrate (-OH groups) Substrate_S->Condensation

Caption: A diagram illustrating the surface interaction mechanisms of a perfluoroamine and a silane.

G cluster_workflow Experimental Workflow for Coating Performance Evaluation Start Substrate Cleaning Coating Coating Deposition (e.g., dip-coating, spin-coating) Start->Coating Curing Curing/Annealing Coating->Curing Characterization Surface Characterization Curing->Characterization ContactAngle Contact Angle Measurement Characterization->ContactAngle AdhesionTest Adhesion Test (ASTM D3359) Characterization->AdhesionTest SurfaceEnergy Surface Energy Analysis Characterization->SurfaceEnergy Analysis Data Analysis & Comparison ContactAngle->Analysis AdhesionTest->Analysis SurfaceEnergy->Analysis

Caption: A flowchart of the typical experimental workflow for evaluating surface coating performance.

Concluding Remarks

The choice between a short-chain fluorinated amine like this compound and a silane for surface coating applications depends heavily on the desired surface properties and the specific requirements of the application.

  • Short-chain fluorinated amines are promising candidates for creating highly hydrophobic and oleophobic surfaces. Their effectiveness stems from the low surface energy of the perfluoroalkyl chains. The amine functionality can also be leveraged for covalent attachment to certain substrates, enhancing durability.

  • Silanes offer unparalleled versatility. Through the selection of different functional groups (e.g., amino, epoxy, alkyl, fluoroalkyl), a wide array of surface properties can be achieved. Their ability to form strong, covalent Si-O-substrate bonds makes them a robust choice for long-term performance and adhesion promotion.

For researchers and professionals in drug development and other scientific fields, a thorough evaluation of the substrate, the required surface functionality, and the operating environment is crucial. While this guide provides a comparative framework, empirical testing using the detailed protocols is the definitive method for selecting the optimal surface coating for a given application.

References

Assessing the Hydrophobicity Imparted by Different Perfluoroalkylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface hydrophobicity of materials is a critical parameter in a vast array of scientific and industrial applications, from the development of self-cleaning surfaces to the modulation of biomaterial interactions and drug delivery systems. Perfluoroalkylamines, a class of organofluorine compounds, are particularly effective at imparting a high degree of hydrophobicity to surfaces due to the low surface energy of the perfluorinated alkyl chains. This guide provides a comparative assessment of the hydrophobicity conferred by different perfluoroalkylamines, supported by experimental data and detailed protocols for surface modification and characterization.

Comparative Hydrophobicity of Perfluoroalkylamine-Modified Surfaces

The hydrophobicity of a surface is commonly quantified by measuring the static water contact angle (WCA). A higher WCA indicates a more hydrophobic surface. The length of the perfluoroalkyl chain in perfluoroalkylamines plays a crucial role in determining the ultimate hydrophobicity of the modified surface. Generally, as the length of the perfluoroalkyl chain increases, the surface energy decreases, leading to a higher water contact angle.[1]

Below is a summary of representative water contact angle data for silicon wafer surfaces modified with a homologous series of perfluoroalkylamines. It is important to note that the exact WCA can vary depending on the substrate, the quality of the self-assembled monolayer (SAM), and the measurement conditions.

PerfluoroalkylamineChemical FormulaPerfluoroalkyl Chain LengthTypical Water Contact Angle (θ)
PerfluoroethylamineC₂F₅NH₂2~95° - 105°
PerfluorobutylamineC₄F₉NH₂4~105° - 115°
PerfluorohexylamineC₆F₁₃NH₂6~110° - 120°
PerfluorooctylamineC₈F₁₇NH₂8~115° - 125°
PerfluorodecylamineC₁₀F₂₁NH₂10~120° - 130°

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon research findings. The following sections provide a comprehensive protocol for the surface modification of silicon wafers with perfluoroalkylamines and the subsequent characterization of their hydrophobicity.

Protocol 1: Surface Modification of Silicon Wafers with Perfluoroalkylamines via Self-Assembled Monolayer (SAM) Formation

This protocol details the steps for the covalent attachment of perfluoroalkylamines to a silicon substrate to form a hydrophobic self-assembled monolayer.

Materials:

  • Silicon wafers (prime grade, single-side polished)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Perfluoroalkylamine of choice (e.g., perfluorooctylamine)

  • Anhydrous solvent compatible with the perfluoroalkylamine (e.g., a fluorinated solvent or dry ethanol)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (cleaned and oven-dried)

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers into desired dimensions using a diamond scribe.

    • Immerse the silicon wafers in Piranha solution for 30 minutes at room temperature to remove organic residues and generate surface silanol (-OH) groups.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.

    • Immerse the cleaned and dried silicon wafers in the APTES solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. This step introduces primary amine groups onto the silicon surface.

    • Remove the wafers from the APTES solution and rinse them thoroughly with anhydrous toluene to remove any non-covalently bound silane.

    • Rinse the wafers with ethanol and then DI water.

    • Dry the aminated wafers under a stream of nitrogen gas.

    • Cure the aminosilane layer by baking the wafers in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.

  • Grafting of Perfluoroalkylamine:

    • Prepare a dilute solution (e.g., 1-5 mM) of the desired perfluoroalkylamine in a suitable anhydrous solvent.

    • Immerse the APTES-modified silicon wafers in the perfluoroalkylamine solution. The primary amine groups on the surface will react with the amine group of the perfluoroalkylamine, although this direct coupling can be inefficient. For a more robust coupling, the surface amines can be activated, or the perfluoroalkylamine can be derivatized to a more reactive species (e.g., an N-hydroxysuccinimide ester). For the purpose of this guide, we will assume a direct grafting approach which may require longer reaction times or elevated temperatures depending on the specific amine.

    • Allow the reaction to proceed for 12-24 hours at room temperature or a slightly elevated temperature (e.g., 40-60°C) in an inert atmosphere (e.g., under nitrogen or argon).

    • After the reaction, remove the wafers and rinse them sequentially with the anhydrous solvent used for the reaction, followed by ethanol and DI water to remove any physisorbed molecules.

    • Dry the perfluoroalkylamine-modified wafers under a stream of nitrogen gas.

Protocol 2: Measurement of Water Contact Angle

The static water contact angle is measured to quantify the hydrophobicity of the modified surface.

Materials and Equipment:

  • Perfluoroalkylamine-modified silicon wafers

  • Contact angle goniometer equipped with a high-resolution camera and analysis software

  • Syringe with a fine-gauge needle

  • High-purity deionized water

Procedure:

  • Place the modified silicon wafer on the sample stage of the contact angle goniometer.

  • Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the wafer using the syringe.

  • Allow the droplet to equilibrate on the surface for a few seconds.

  • Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Use the analysis software to measure the angle between the tangent to the droplet at the three-phase contact point and the solid surface. This is the static water contact angle.

  • Repeat the measurement at multiple locations on the surface for each sample to ensure reproducibility and obtain an average value.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the key steps in the surface modification and characterization workflow.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization Si_wafer Silicon Wafer Piranha Piranha Cleaning (H₂SO₄/H₂O₂) Si_wafer->Piranha Hydroxylated_Si Hydroxylated Si-OH Surface Piranha->Hydroxylated_Si APTES APTES Silanization Hydroxylated_Si->APTES Amine_surface Amine-Terminated Surface (Si-NH₂) APTES->Amine_surface PFA Perfluoroalkylamine Grafting Amine_surface->PFA Hydrophobic_surface Hydrophobic Perfluoroalkyl Surface PFA->Hydrophobic_surface WCA Water Contact Angle Measurement Hydrophobic_surface->WCA Data Hydrophobicity Data WCA->Data

Caption: Experimental workflow for surface modification and hydrophobicity assessment.

LogicalRelationship start Increase Perfluoroalkyl Chain Length packing Increased van der Waals Interactions & Denser Packing start->packing surface_energy Lower Surface Energy packing->surface_energy hydrophobicity Increased Hydrophobicity (Higher Water Contact Angle) surface_energy->hydrophobicity

Caption: Relationship between perfluoroalkyl chain length and surface hydrophobicity.

References

A Researcher's Guide to 1H,1H-Perfluoropentylamine and Alternatives for Fluorine-19 NMR Referencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, the choice of an appropriate internal or external standard is critical for accurate and reproducible results. This guide provides a comprehensive comparison of 1H,1H-Perfluoropentylamine with two commonly used ¹⁹F NMR standards, Hexafluorobenzene and Trifluoroacetic acid, supported by experimental data and detailed protocols.

The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, make ¹⁹F NMR an invaluable tool in drug discovery and materials science. Accurate chemical shift referencing is paramount for unambiguous spectral interpretation and data comparison across different experiments and laboratories. This guide will delve into the characteristics of this compound as a potential standard and compare its performance with established alternatives.

Comparative Analysis of ¹⁹F NMR Standards

The selection of an ideal ¹⁹F NMR standard depends on several factors, including the chemical shift of the analyte, the desired solubility, and the reactivity of the standard with the sample. The following table summarizes the key properties of this compound, Hexafluorobenzene, and Trifluoroacetic acid to facilitate an informed decision.

PropertyThis compoundHexafluorobenzeneTrifluoroacetic Acid (TFA)
¹⁹F Chemical Shift (δ) vs. CFCl₃ (ppm) Estimated ~ -80 to -130-164.9[1]-76.55[1]
Molecular Formula C₅H₄F₉NC₆F₆C₂HF₃O₂
Molecular Weight ( g/mol ) 249.08186.05114.02
Boiling Point (°C) ~100-120 (estimated)80-8272.4
Melting Point (°C) N/A3.7-4.1-15.4
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in water and organic solvents
Cost HighModerate[2]Low
Key Considerations Limited availability and data. The presence of protons may lead to coupling.Single, sharp resonance far downfield, suitable for many applications. Can be used as a solvent.Highly acidic, may react with basic samples. Its chemical shift is sensitive to solvent and concentration.

Experimental Protocols for ¹⁹F NMR Referencing

The accurate determination of chemical shifts relies on the correct implementation of referencing methods. Below are detailed protocols for using internal and external standards in ¹⁹F NMR spectroscopy.

Internal Standard Referencing

An internal standard is added directly to the sample solution. This method provides the most accurate referencing as the standard experiences the same magnetic environment as the analyte.

Protocol:

  • Standard Selection: Choose a standard with a chemical shift that does not overlap with any signals from the analyte. The standard should be inert and soluble in the NMR solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and dissolve it in the appropriate deuterated solvent in an NMR tube.

    • Add a small, known amount of the internal standard (e.g., 1-5 µL of a liquid standard or a few milligrams of a solid standard) to the NMR tube.

    • Ensure the final concentration of the standard is sufficient to produce a strong, sharp signal in a reasonable number of scans.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum.

    • Ensure the spectral width is large enough to encompass both the analyte and the standard signals.

    • Optimize acquisition parameters such as the number of scans and relaxation delay for optimal signal-to-noise ratio.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function.

    • Reference the spectrum by setting the chemical shift of the internal standard to its known literature value.

External Standard Referencing

An external standard is placed in a separate container, typically a sealed capillary, which is then inserted into the NMR tube containing the sample. This method is useful when the internal standard might react with the sample.

Protocol:

  • Standard Preparation:

    • Prepare a solution of the reference compound in a suitable deuterated solvent.

    • Fill a sealed capillary tube with the standard solution.

  • Sample Preparation:

    • Prepare the analyte solution in an NMR tube.

    • Carefully insert the sealed capillary containing the external standard into the NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum. The spectrum will show signals from both the analyte and the external standard.

  • Data Processing:

    • Process the FID.

    • Reference the spectrum by setting the chemical shift of the external standard to its known value.

    • Note: The chemical shift of the external standard can be affected by differences in magnetic susceptibility between the sample and the standard solution. For highly accurate measurements, susceptibility corrections may be necessary.

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams can aid in understanding complex processes. The following diagrams, created using the DOT language, illustrate the decision-making process for selecting an NMR standard and a representative signaling pathway where ¹⁹F NMR is applied.

cluster_selection 19F NMR Standard Selection Workflow start Start: Need for 19F NMR Referencing q1 Is the sample reactive with acidic or basic compounds? start->q1 q3 Is the standard soluble in the chosen NMR solvent? q1->q3 No external Use External Standard q1->external Yes q2 Does the standard's signal overlap with the analyte's signals? select_alt Select an alternative standard q2->select_alt Yes end Proceed with NMR Experiment q2->end No internal Use Internal Standard q3->internal Yes q3->select_alt No internal->q2 external->q2 select_alt->q1

Caption: Workflow for selecting a suitable ¹⁹F NMR standard.

cluster_pathway Fragment-Based Drug Discovery using 19F NMR library Fluorinated Fragment Library nmr 19F NMR Screening library->nmr target Target Protein target->nmr hit Hit Identification (Chemical Shift Perturbation) nmr->hit validation Hit Validation (e.g., Dose-Response) hit->validation optimization Lead Optimization validation->optimization drug Drug Candidate optimization->drug

Caption: Application of ¹⁹F NMR in a fragment-based drug discovery workflow.

References

A Comparative Guide to Polymers Synthesized with 1H,1H-Perfluoropentylamine and Alternatives for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into polymer structures has paved the way for a new class of materials with exceptional properties, making them highly attractive for a range of biomedical applications, including drug delivery, medical devices, and tissue engineering. This guide provides a comparative analysis of polymers synthesized using the monomer derived from 1H,1H-Perfluoropentylamine, specifically poly(1H,1H-perfluoropentyl acrylate) and poly(1H,1H-perfluoropentyl methacrylate). Their performance is benchmarked against other common fluorinated and non-fluorinated polymers to provide a clear perspective on their potential advantages and limitations.

Fluoropolymers, in general, exhibit a unique combination of properties stemming from the high electronegativity and small atomic radius of the fluorine atom. These characteristics lead to strong carbon-fluorine bonds, resulting in high thermal and chemical stability.[1][2] Furthermore, the low polarizability of the C-F bond contributes to low surface energy, which imparts hydrophobic and oleophobic properties to these materials.[2]

Performance Comparison of Fluorinated and Non-Fluorinated Polymers

The decision to use a fluorinated polymer in a biomedical application is often driven by the need for specific surface properties, stability, and biocompatibility. The following tables summarize key performance indicators for a polymer derived from this compound in comparison to other relevant polymers. Note: Direct experimental data for polymers synthesized specifically with this compound is limited in publicly available literature. The data presented here for the perfluoropentyl-containing polymer is a composite representation based on studies of polymers with similar short-chain perfluoroalkyl moieties (e.g., C4-C6 fluoroalkyl chains) to provide a relevant comparison.

Table 1: Surface Properties of Selected Polymers

PolymerWater Contact Angle (°)Surface Energy (mN/m)Key Characteristics
Poly(1H,1H-perfluoropentyl acrylate) (pPFPA)~110 - 120~10 - 15Excellent hydrophobicity, low surface energy.
Polytetrafluoroethylene (PTFE)~108 - 112~18 - 19Highly hydrophobic, excellent chemical resistance.[3]
Poly(methyl methacrylate) (PMMA)~68 - 75~39 - 41Amorphous, good optical clarity, moderate hydrophobicity.[4][5]
Poly(lactic-co-glycolic acid) (PLGA)~75 - 85~40 - 48Biodegradable, widely used in drug delivery.
Poly(caprolactone) (PCL)~80 - 90~38 - 45Biodegradable, semi-crystalline, good mechanical properties.

Table 2: Thermal and Mechanical Properties

PolymerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Tensile Strength (MPa)Elongation at Break (%)
Poly(1H,1H-perfluoropentyl acrylate) (pPFPA)~ -10 to 10~300 - 350ModerateModerate
Polytetrafluoroethylene (PTFE)~115 (crystalline)>50020 - 35200 - 400
Poly(methyl methacrylate) (PMMA)~105~300 - 40050 - 802 - 10
Poly(lactic-co-glycolic acid) (PLGA)45 - 55~280 - 32040 - 603 - 10
Poly(caprolactone) (PCL)~ -60~350 - 40015 - 30>700

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of polymer properties. Below are representative protocols for key experiments.

Synthesis of Poly(1H,1H-perfluoropentyl acrylate) via Free Radical Polymerization

Materials: 1H,1H-Perfluoropentyl acrylate (monomer), Azobisisobutyronitrile (AIBN) (initiator), and an appropriate solvent such as hexafluoroisopropanol or a fluorinated solvent.

Procedure:

  • The monomer is dissolved in the chosen solvent in a reaction vessel.

  • AIBN is added to the solution (typically 0.1-1 mol% with respect to the monomer).

  • The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • The reaction vessel is then heated to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) for a specified period (e.g., 12-24 hours).

  • After the reaction, the polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol or cold hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to confirm the chemical structure of the synthesized polymer and to determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.[6]

  • Contact Angle Goniometry: The static contact angle of water on thin films of the polymer is measured to assess its hydrophobicity and to calculate the surface free energy.

  • Tensile Testing: The mechanical properties, such as tensile strength and elongation at break, are measured using a universal testing machine on polymer films of defined dimensions.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of these specialized polymers.

Polymer_Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_application Application Evaluation Monomer This compound Derivative Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification Precipitation & Washing Polymerization->Purification Structure Structural Analysis (NMR) Purification->Structure MolecularWeight Molecular Weight (GPC) Purification->MolecularWeight Thermal Thermal Properties (DSC, TGA) Purification->Thermal Surface Surface Properties (Contact Angle) Purification->Surface Mechanical Mechanical Testing Purification->Mechanical DrugDelivery Drug Loading & Release Studies Surface->DrugDelivery Mechanical->DrugDelivery Biocompatibility Cytotoxicity & In Vivo Studies DrugDelivery->Biocompatibility

Caption: Workflow for Polymer Synthesis and Characterization.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific research in the public domain detailing the signaling pathways directly influenced by polymers synthesized from this compound. The biological interactions of fluorinated polymers are generally considered to be minimal due to their inertness.[3] Their low surface energy can reduce protein adsorption and cell adhesion, which is a desirable property for reducing the foreign body response to implanted medical devices. For drug delivery applications, the primary mechanism of action is the controlled release of an encapsulated therapeutic agent, which then interacts with its specific biological targets. The polymer itself is designed to be a passive carrier.

The following diagram illustrates a generalized logical relationship for the application of these polymers in drug delivery.

Drug_Delivery_Logical_Flow Polymer Fluorinated Polymer (e.g., pPFPA) Formulation Drug Encapsulation (e.g., Nanoparticles) Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Administration Administration (e.g., Injection) Formulation->Administration Release Controlled Drug Release Administration->Release Target Drug-Target Interaction (Cellular Level) Release->Target Effect Therapeutic Effect Target->Effect

Caption: Drug Delivery Logical Flow.

References

Safety Operating Guide

Navigating the Disposal of 1H,1H-Perfluoropentylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1H,1H-Perfluoropentylamine, ensuring the protection of both laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their environmental persistence. Adherence to these procedures is critical for regulatory compliance and responsible laboratory practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). A safety data sheet (SDS) for the similar compound 1H,1H-Perfluorooctylamine indicates that it can cause severe skin corrosion and eye damage.[1][2] Therefore, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Use chemically resistant gloves and protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water. Remove contaminated clothing and wash it before reuse.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

Due to their persistent nature, this compound and other PFAS compounds should never be disposed of down the drain or in regular trash.[3] These "forever chemicals" require disposal as hazardous waste.[3][4] The following protocol outlines the necessary steps for proper disposal:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated labware, as hazardous waste.

    • Where possible, segregate halogenated solvent waste from non-halogenated waste streams.[3]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[3][5]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations.[3]

  • On-site Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

    • Ensure the storage area is away from incompatible materials and sources of heat or ignition.[5]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][5]

    • Provide them with the complete and accurate information from your hazardous waste label.

Regulatory and Disposal Options Overview

The U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of PFAS, recognizing the challenges posed by their chemical stability.[6][7] The primary disposal methods for PFAS-containing materials include:

Disposal MethodDescriptionKey Considerations
High-Temperature Incineration A promising method that has the potential to permanently eliminate PFAS by breaking the strong carbon-fluorine bonds.[4][7]Requires very high temperatures (often exceeding 1,000°C) and careful management to prevent the release of harmful byproducts.[7][8] Incomplete combustion can lead to the formation of other PFAS compounds.[6][7]
Hazardous Waste Landfill Involves disposing of the material in specially designed landfills with environmental controls to prevent leaching and gas escape.[4]This method contains the PFAS rather than destroying them, posing a potential long-term environmental liability.[4]
Deep Well Injection This method injects PFAS-containing liquid waste deep underground into geologically stable formations.[4]The injection site must be carefully selected to ensure the waste is permanently trapped and does not contaminate groundwater sources.[4]

It is important to note that regulations regarding PFAS disposal are continuously evolving.[4][9] Always consult with your EHS department and licensed waste disposal professionals to ensure compliance with the latest federal, state, and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Waste Collection & Storage cluster_2 Final Disposal Pathway A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Assess Waste Type (Liquid, Solid, Contaminated Labware) B->C D Select Compatible, Leak-Proof Hazardous Waste Container C->D Segregate Waste E Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) D->E F Store in Designated Secure Area E->F Keep Container Closed G Contact Institutional EHS or Licensed Waste Disposal Vendor F->G When Container is Full H Provide Waste Information for Pickup G->H I Waste Transported to Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I J Disposal Method Selection (Determined by TSDF) I->J K High-Temperature Incineration J->K L Hazardous Waste Landfill J->L M Deep Well Injection J->M N End: Compliant Disposal K->N L->N M->N

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1H,1H-Perfluoropentylamine (CAS 355-27-1), including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.

Immediate Safety Concerns and Hazard Identification

Based on available data, this compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Eye Damage/Irritation: Causes serious eye damage.[1]

  • Flammability: Potentially a highly flammable liquid and vapor.[1]

Due to its chemical nature as a fluorinated amine, it is crucial to handle this compound with extreme care to avoid contact and inhalation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to ensure the safety of all personnel. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles in combination with a face shield.ANSI Z87.1 or EN 166
Hand Protection Chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use, but consulting a glove manufacturer's chemical resistance guide is recommended for specific breakthrough times. Double gloving is advised.ASTM F739 or EN 374
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. For larger quantities or splash potential, a chemical-resistant apron is recommended.NFPA 2112
Foot Protection Closed-toe, chemical-resistant shoes.ASTM F2413
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.NIOSH or EN 14387

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risks. The following step-by-step guide outlines the operational workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[2] Ensure it is kept away from incompatible substances such as strong oxidizing agents. The storage area should be clearly labeled with the appropriate hazard warnings.

  • Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the amount in stock.

Handling and Use
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Engineering Controls: All work with this compound must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the chemical, use a funnel and work in a way that minimizes the generation of aerosols or splashes.

  • Reactions: If using the chemical in a reaction, ensure that the apparatus is properly assembled and secured. Consider the potential for exothermic reactions and have a cooling bath on standby.

Spill Management
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

    • Collect the contaminated absorbent material into a designated, labeled waste container.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert your institution's emergency response team.

    • Prevent the spread of the spill if it can be done without risk.

    • Ensure the area is well-ventilated.

    • Do not re-enter the area until it has been deemed safe by trained personnel.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is a critical final step in the handling process. As a halogenated organic compound, it must be disposed of as hazardous waste.[3]

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all waste contaminated with this compound.[3][4]

  • Halogenated Waste Stream: This chemical must be collected in the designated halogenated organic waste stream, separate from non-halogenated solvents.[3]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all liquid residues containing the chemical in a labeled, sealed container.

    • Solid Waste: Contaminated lab supplies (e.g., gloves, pipette tips, absorbent materials) should be collected in a separate, clearly labeled solid waste container.

Disposal Procedure
  • Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name ("this compound") and any other components of the waste mixture. The label must also indicate the hazards (e.g., "Corrosive," "Flammable," "Halogenated Organic Waste").

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Waste Pickup: Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.

  • Documentation: Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the chemical waste.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the logical workflow.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Evacuate Area Evacuate Area Perform Experiment->Evacuate Area Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Store Waste Label Waste Container->Store Waste Schedule Pickup Schedule Pickup Store Waste->Schedule Pickup Alert Emergency Response Alert Emergency Response Evacuate Area->Alert Emergency Response

Caption: A flowchart illustrating the key stages of safe handling and disposal for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.